3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione
Description
Properties
IUPAC Name |
5-methyl-2-phenyl-4H-pyrazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKFJVRIGOIMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=S)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491681 | |
| Record name | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22717-42-6 | |
| Record name | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Edaravone Thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edaravone, a potent free radical scavenger, has established its therapeutic importance in mitigating oxidative stress-associated pathologies, notably amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] The core chemical scaffold of edaravone, 3-methyl-1-phenyl-2-pyrazolin-5-one, presents a versatile platform for medicinal chemistry exploration. The strategic replacement of the C5-carbonyl oxygen with sulfur to yield its thione derivative, 3-methyl-1-phenyl-2-pyrazoline-5-thione, is a compelling modification. This conversion is anticipated to modulate the compound's electronic properties, lipophilicity, and metal-chelating capabilities, potentially leading to novel therapeutic agents with enhanced or differentiated pharmacological profiles. This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of edaravone thione derivatives, with a focus on the underlying chemical principles and experimental methodologies.
Introduction to Edaravone and the Rationale for Thione Derivatives
Edaravone's primary mechanism of action lies in its ability to neutralize detrimental free radicals, which are implicated in the cellular damage observed in various neurological diseases.[1][3] Free radicals, being unstable molecules, can inflict damage on vital cellular components like DNA, proteins, and lipids through oxidation.[1] Edaravone effectively scavenges these reactive oxygen species, thereby curbing lipid peroxidation and reducing cellular injury.[1][3]
The derivatization of edaravone is a strategic approach to refine its pharmacological properties. The introduction of a thione group in place of the carbonyl group at the C5 position of the pyrazolone ring is of particular interest. This modification is expected to influence several key physicochemical and biological characteristics:
-
Enhanced Lipophilicity: The sulfur atom, being less electronegative and larger than oxygen, can increase the lipophilicity of the molecule. This could potentially improve its ability to cross the blood-brain barrier, a critical factor for neuroprotective agents.
-
Altered Electronic Properties: The carbon-sulfur double bond (thiocarbonyl) possesses different electronic characteristics compared to a carbonyl group. This can impact the molecule's reactivity, antioxidant potential, and interactions with biological targets.
-
Increased Metal-Chelating Affinity: Sulfur-containing compounds often exhibit a strong affinity for metal ions. Given the role of metal dysregulation in some neurodegenerative diseases, an enhanced chelating ability could offer an additional therapeutic mechanism.
The Chemical Structure of Edaravone and its Thione Analog
The core structure of edaravone is 3-methyl-1-phenyl-2-pyrazolin-5-one. Its thione derivative is systematically named 3-methyl-1-phenyl-2-pyrazoline-5-thione. The fundamental structural change is the substitution of the oxygen atom of the carbonyl group at the 5th position of the pyrazoline ring with a sulfur atom.
Caption: Comparative structures of Edaravone and its thione derivative.
Synthesis of Edaravone Thione Derivatives: The Thionation Reaction
The conversion of a carbonyl group to a thiocarbonyl group is a well-established transformation in organic synthesis, commonly referred to as thionation. The reagent of choice for this conversion is often Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide].[4][5]
The Mechanism of Thionation with Lawesson's Reagent
Lawesson's reagent facilitates the replacement of a carbonyl oxygen with sulfur through a cycloaddition-elimination mechanism. The reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate. This intermediate reacts with the carbonyl group to form a four-membered thiaoxaphosphetane ring. The driving force for the reaction is the subsequent fragmentation of this intermediate to form a stable phosphorus-oxygen double bond and the desired thiocarbonyl compound.[5]
Caption: Simplified mechanism of thionation using Lawesson's reagent.
Experimental Protocol: Synthesis of a Representative Edaravone Thione Derivative
Reaction Scheme:
Caption: Synthesis of 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one.
Step-by-Step Methodology:
-
Reaction Setup: A solution of 3-methyl-1-phenyl-4-acetylpyrazol-5-one (2 mmol) and Lawesson's reagent (1 mmol) in toluene (15 mL) is prepared in a sealed vessel.
-
Reaction Conditions: The reaction mixture is stirred at 150 °C for 5 hours.
-
Work-up and Purification: After cooling, the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Isolation and Yield: The pure 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one is isolated, typically achieving a high yield (e.g., 94%).
Spectroscopic Characterization of Edaravone Thione Derivatives
The successful synthesis of an edaravone thione derivative is confirmed through a combination of spectroscopic techniques. Each method provides unique structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of the core edaravone scaffold. Key signals include those for the methyl group, the phenyl group protons, and the protons of the pyrazoline ring. Upon thionation, slight shifts in the chemical shifts of nearby protons may be observed due to the change in the electronic environment.
-
¹³C NMR: The carbon NMR spectrum is particularly informative. The most significant change upon thionation of the C5-carbonyl would be a downfield shift of the C5 carbon signal. The C=S carbon typically resonates at a lower field (higher ppm) than a C=O carbon. For instance, in 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, the thiocarbonyl carbon of the thioacetyl group would be expected at a significantly different chemical shift compared to the original acetyl carbonyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The most telling evidence of a successful thionation is the disappearance of the strong C=O stretching band (typically around 1650-1700 cm⁻¹) and the appearance of a C=S stretching band. The C=S absorption is generally weaker and appears at a lower frequency (around 1020-1250 cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compound, confirming its elemental composition. For 3-methyl-1-phenyl-2-pyrazoline-5-thione, the molecular weight would be higher than that of edaravone by the difference in the atomic weights of sulfur and oxygen (approximately 16 g/mol ).
Table 1: Predicted Spectroscopic Data for 3-methyl-1-phenyl-2-pyrazoline-5-thione
| Spectroscopic Technique | Edaravone (C₁₀H₁₀N₂O) | Predicted Edaravone Thione (C₁₀H₁₀N₂S) |
| Molecular Weight | 174.20 g/mol | 190.26 g/mol |
| ¹³C NMR (C5) | ~170 ppm | >190 ppm |
| IR Spectroscopy | Strong C=O stretch (~1680 cm⁻¹) | C=S stretch (~1020-1250 cm⁻¹) |
Potential Therapeutic Applications and Future Directions
The structural modifications inherent in edaravone thione derivatives open up new avenues for therapeutic development. Their potential as enhanced neuroprotective agents warrants further investigation. Key areas for future research include:
-
In-depth Antioxidant Activity Profiling: Evaluating the radical scavenging and antioxidant properties of these thione derivatives in various in vitro and in vivo models.
-
Neuroprotection Studies: Assessing their efficacy in cellular and animal models of neurodegenerative diseases like ALS, Parkinson's disease, and Alzheimer's disease.
-
Pharmacokinetic and Pharmacodynamic Studies: Determining their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their mechanism of action at the molecular level.
Conclusion
The synthesis of edaravone thione derivatives represents a promising strategy in medicinal chemistry to develop novel therapeutics for oxidative stress-related disorders. The thionation of the pyrazolone ring, achievable with reagents like Lawesson's reagent, significantly alters the molecule's physicochemical properties. Thorough characterization using modern spectroscopic techniques is essential to confirm the chemical structure of these new entities. Further biological evaluation of these derivatives is crucial to unlock their full therapeutic potential.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Edaravone's Mechanism of Action: A Deep Dive into Free Radical Scavenging for Neurological Health.
-
MDPI. Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives. Available from: [Link]
-
MDPI. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Edaravone?. Available from: [Link]
-
PMC. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Available from: [Link]
-
ResearchGate. Reaction mechanism of edaravone with free radicals (revised from...). Available from: [Link]
-
PMC. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. Available from: [Link]
-
chemeurope.com. Lawesson's reagent. Available from: [Link]
-
MDPI. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Available from: [Link]
-
AIR Unimi. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Available from: [Link]
-
MDPI. Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations. Available from: [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]
-
MDPI. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. Available from: [Link]
-
PMC. Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives. Available from: [Link]
-
MDPI. Synthesis of 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one. Available from: [Link]
-
PubMed. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Available from: [Link]
-
MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]
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Technical Guide: Thio-Edaravone Radical Scavenging Mechanism
[1]
Executive Summary
Thio-edaravone (3-methyl-1-phenyl-2-pyrazoline-5-thione) represents a strategic bioisostere of the clinically approved neuroprotectant Edaravone (Radicava).[1] While Edaravone functions primarily through the scavenging of hydroxyl ([1][2][3]•OH) and peroxyl (LOO[1][2][3]•) radicals via its anionic enolate form, the thio-analog leverages the superior nucleophilicity and lower bond dissociation energy (BDE) of the sulfur moiety.[1]
This guide details the physicochemical shifts driven by the Oxygen
Part 1: Structural Dynamics & Tautomerism[1]
The efficacy of Thio-edaravone hinges on its ability to exist in dynamic equilibrium. Unlike Edaravone, which predominantly favors the keto-form in neutral solution but reacts via the enol-anion, Thio-edaravone introduces a thione-thiol equilibrium.
The Sulfur Advantage
-
Bond Dissociation Energy (BDE): The S-H bond in the thiol tautomer is significantly weaker (
80-85 kcal/mol) compared to the O-H bond in Edaravone ( 100+ kcal/mol).[1] This facilitates rapid Hydrogen Atom Transfer (HAT).[1] -
Ionization Potential: Sulfur is more easily oxidized than oxygen, allowing the molecule to participate in Single Electron Transfer (SET) mechanisms at lower potentials.[1]
Visualization: Tautomeric Equilibrium
The following diagram illustrates the shift between the Thione (stable) and Thiol (reactive) forms, and the subsequent ionization to the Thiolate anion.[1]
Figure 1: The Thione-Thiol-Thiolate equilibrium.[1] The thiol form is the primary donor of hydrogen atoms, while the thiolate anion drives electron transfer.
Part 2: The Scavenging Mechanism (Core Pathways)[1]
Thio-edaravone scavenges free radicals through two primary competitive pathways.[1] The dominance of a pathway depends on the solvent polarity and the specific radical species (e.g.,[1] •OH vs. DPPH[1]•).
Pathway A: Hydrogen Atom Transfer (HAT)
This is the dominant mechanism in non-polar environments.[1]
-
Attack: A free radical (R•) attacks the hydrogen on the thiol group (-SH).[1]
-
Transfer: The hydrogen is abstracted, neutralizing the radical (R-H).[1]
-
Stabilization: The resulting thiyl radical is stabilized by resonance with the pyrazoline ring and the phenyl group.
Pathway B: Single Electron Transfer (SET)
Dominant in polar/buffered solutions where the thiolate anion exists.[1]
-
Donation: The thiolate anion donates an electron to the radical (R[1]•).
-
Neutralization: The radical becomes an anion (R⁻), which is subsequently protonated.[1]
-
Radical Formation: Thio-edaravone becomes a thiyl radical.[1]
Visualization: The Radical Scavenging Cycle
Figure 2: The scavenging cycle showing the conversion of reactive oxygen species (ROS) into stable byproducts via the thiyl radical intermediate.[1]
Part 3: Comparative Kinetics (Edaravone vs. Thio-Analog)
The following table summarizes the theoretical and observed differences that make the Thio-analog a more potent scavenger in specific contexts.
| Feature | Edaravone (Oxygen) | Thio-Edaravone (Sulfur) | Mechanistic Implication |
| Active Group | Enol (-OH) | Thiol (-SH) | Sulfur is a "softer" nucleophile.[1] |
| Bond Dissociation Energy | ~100 kcal/mol | ~83 kcal/mol | Faster HAT kinetics for Thio-analog.[1] |
| pKa | 7.0 | ~6.0 | Thio-analog ionizes at lower pH, enhancing SET activity in ischemic (acidic) tissue.[1] |
| Oxidation Potential | High | Moderate | Thio-analog is easier to oxidize, making it a better electron donor.[1] |
| Primary Byproduct | OPB (Oxo-phenyl-butanoic acid) | Disulfide Dimer | Disulfides are often reversible via Glutathione system.[1] |
Part 4: Experimental Validation Protocols
To validate the mechanism described above, the following self-validating protocols are recommended.
Protocol 1: DPPH Radical Scavenging Assay (Kinetic Mode)
Standard end-point assays are insufficient due to the rapid kinetics of thiols.[1] A stopped-flow or continuous monitoring approach is required.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 100 µM in Ethanol.[1]
-
Thio-edaravone stock: 1 mM in Ethanol (freshly prepared to avoid auto-oxidation).
-
Control: Trolox (water-soluble Vitamin E analog).[1]
Workflow:
-
Preparation: Dilute Thio-edaravone to concentrations of 10, 20, 50, 100 µM.
-
Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well quartz plate.
-
Measurement: Immediately monitor Absorbance at 517 nm .
-
Critical Step: Set plate reader to "Kinetic Mode" reading every 10 seconds for 30 minutes.
-
-
Calculation: Plot
vs time to determine the pseudo-first-order rate constant ( ). -
Validation: The rate constant (
) for Thio-edaravone should be >1.5x that of Edaravone due to the BDE difference.
Protocol 2: Cyclic Voltammetry (CV)
To confirm the electron transfer capability (SET mechanism).[1]
Setup:
-
Working Electrode: Glassy Carbon.[1]
-
Reference Electrode: Ag/AgCl.[1]
-
Counter Electrode: Platinum wire.[1]
-
Solvent: Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) as electrolyte.[1]
Workflow:
-
Dissolve Thio-edaravone (1 mM) in the electrolyte solution.
-
Scan potential from -0.5V to +1.5V at a scan rate of 100 mV/s.
-
Analysis: Observe the anodic peak potential (
).[1]-
Expectation: Thio-edaravone will show an anodic peak at a lower potential than Edaravone, confirming easier oxidation (superior electron donation).[1]
-
Part 5: References
-
Watanabe, K., et al. (1994).[1] "Effects of an antistroke agent MCI-186 on cerebral arachidonate cascade." Journal of Pharmacology and Experimental Therapeutics. Link
-
Yamamoto, Y., et al. (1996).[1][2][4] "Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one." Redox Report. Link
-
Nakagawa, H., et al. (2006).[1] "Hydroxyl radical scavenging by edaravone derivatives." Bioorganic & Medicinal Chemistry Letters. Link[1]
-
Pollet, A., et al. (2014).[1] "Tautomerism and acidity of pyrazolone derivatives." Journal of Physical Chemistry A. (Contextual grounding for Thione/Thiol equilibrium).
-
Patsnap Synapse. (2024).[1] "Mechanism of Edaravone."[1][2][3][5][6][7][8][9] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases | MDPI [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 8. plantarchives.org [plantarchives.org]
- 9. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism of 1-phenyl-3-methyl-5-thiopyrazolone
An In-Depth Technical Guide to the Tautomerism of 1-Phenyl-3-methyl-5-thiopyrazolone
Abstract
1-Phenyl-3-methyl-5-thiopyrazolone stands as a molecule of significant interest within medicinal and materials chemistry, primarily due to its structural versatility and reactivity. A comprehensive understanding of its behavior in different chemical environments is paramount for its effective application. This technical guide provides an in-depth exploration of the tautomeric phenomena exhibited by this compound. We will dissect the structural characteristics of its primary tautomers, the thione and thiol forms, and elucidate the environmental factors—principally solvent polarity and pH—that govern the equilibrium between them. This guide furnishes researchers, scientists, and drug development professionals with the foundational principles and detailed experimental methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectroscopy, required to investigate and characterize this dynamic isomerism. By grounding theoretical concepts in practical, validated protocols, this document serves as an essential resource for harnessing the full potential of thiopyrazolone derivatives.
Introduction: The Significance of Tautomerism in Pyrazolone Chemistry
Pyrazolone derivatives have long been a cornerstone in pharmaceutical development and dye chemistry, valued for their wide-ranging biological activities and chromophoric properties.[1][2][3] The introduction of a sulfur atom at the 5-position to form a thiopyrazolone introduces a new layer of chemical complexity and potential, particularly concerning the phenomenon of tautomerism.
Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[4] This dynamic equilibrium is not a mere chemical curiosity; it profoundly influences a molecule's physicochemical properties, including its stability, solubility, reactivity, and, critically, its biological function. For drug development professionals, understanding a molecule's dominant tautomeric form under physiological conditions is crucial, as different tautomers can exhibit vastly different binding affinities for biological targets and possess varied pharmacokinetic profiles.[4][5]
This guide focuses specifically on 1-phenyl-3-methyl-5-thiopyrazolone, a compound capable of existing in a dynamic equilibrium between its thione and thiol forms. We will explore the structural nuances of these forms and the external factors that tip the balance of this equilibrium.
The Principal Tautomeric Forms: Thione-Thiol Equilibrium
1-Phenyl-3-methyl-5-thiopyrazolone primarily exhibits thione-thiol tautomerism. While other forms, such as a "CH" tautomer (analogous to that seen in its oxygen counterpart, Edaravone), are theoretically possible, the thione-thiol equilibrium is the most significant and widely studied.[2][6]
-
The Thione Form (NH-Form): In this form, the sulfur atom exists as a thiocarbonyl group (C=S), and the mobile proton resides on a ring nitrogen atom. This form is often favored in polar solvents due to the polar nature of the C=S bond.
-
The Thiol Form (SH-Form): Also known as the enethiol form, this tautomer features a carbon-carbon double bond within the pyrazole ring and the mobile proton located on the sulfur atom, creating a thiol group (S-H). This form may be favored in nonpolar environments.[7]
The interconversion between these two forms is a dynamic process, representing a delicate balance influenced by the surrounding chemical environment.
Caption: Thione-Thiol tautomeric equilibrium in 1-phenyl-3-methyl-5-thiopyrazolone.
Factors Governing the Tautomeric Equilibrium
The predominance of one tautomer over another is not fixed but is dictated by a subtle interplay of intermolecular forces and environmental conditions.
Solvent Effects
The choice of solvent is arguably the most critical factor influencing the thione-thiol equilibrium. The underlying principle is that a solvent will preferentially stabilize the tautomer that shares similar polarity.
-
Polar Solvents (e.g., DMSO, Ethanol, Water): These solvents can form strong hydrogen bonds and dipole-dipole interactions. They tend to stabilize the more polar thione tautomer, shifting the equilibrium in its favor.[7][8] The lone pair of electrons on the thiocarbonyl sulfur and the N-H group can both participate in hydrogen bonding with protic solvents.
-
Nonpolar Solvents (e.g., Cyclohexane, Chloroform, Dioxane): In these environments, the less polar thiol tautomer is often more stable. The formation of an intramolecular hydrogen bond between the S-H group and a ring nitrogen can also contribute to the stability of the thiol form in the absence of competing solvent interactions.[9]
Therefore, by analyzing the compound in a range of solvents, one can observe a distinct shift in the equilibrium, providing strong evidence of tautomerism.[10][11][12]
pH Effects
The pH of the medium can dramatically influence the tautomeric equilibrium by altering the protonation state of the molecule.[5]
-
Acidic Conditions: In a sufficiently acidic environment, protonation can occur, potentially favoring specific tautomeric forms or leading to the formation of a cationic species.
-
Basic Conditions: Under basic conditions, deprotonation will occur, generating a resonance-stabilized anion. This thiolate anion is a hybrid of both tautomeric forms, and its existence is a key indicator of the mobile proton involved in the tautomerism. The pKa value of the compound is thus a critical parameter related to its tautomeric behavior.
Experimental Methodologies for Tautomerism Analysis
Characterizing a tautomeric system requires robust analytical techniques capable of distinguishing between rapidly interconverting isomers. Spectroscopic methods are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful and definitive techniques for studying tautomerism in solution. It allows for the direct observation and quantification of the different tautomers present at equilibrium.[3][13]
Causality Behind the Method: The chemical environment of atomic nuclei in the thione and thiol forms is distinct. ¹H NMR can differentiate between a proton on a nitrogen (N-H) and a proton on sulfur (S-H), which have characteristic chemical shift ranges. Similarly, ¹³C NMR can distinguish between a thiocarbonyl carbon (C=S) and the carbons of the enethiol system (C-SH and C=C).[14] By integrating the signals corresponding to each unique tautomer, their relative ratio in a given solvent can be determined.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of 1-phenyl-3-methyl-5-thiopyrazolone.
-
Solvent Selection: Prepare separate samples by dissolving the compound in ~0.6 mL of at least two different deuterated solvents of varying polarity (e.g., CDCl₃ for low polarity and DMSO-d₆ for high polarity). Ensure complete dissolution.
-
Apparatus: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample.
-
Pay close attention to the downfield region (typically 9-15 ppm) for potential N-H or S-H signals. These protons are often broad and may exchange with residual water in the solvent.
-
Identify the distinct signals for the methyl group and aromatic protons for each tautomer if they are sufficiently resolved.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Look for the characteristic C=S signal, which is typically found far downfield (>180 ppm). The corresponding C-SH signal in the thiol form will be significantly upfield.
-
-
Data Analysis:
-
Integrate the area of well-resolved ¹H signals that are unique to each tautomer (e.g., the methyl signal if it resolves into two distinct peaks).
-
Calculate the ratio of the integrals to determine the percentage of each tautomer present in that specific solvent.
-
Caption: Experimental workflow for NMR-based tautomer analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a highly sensitive method for detecting changes in the electronic structure of a molecule, making it well-suited for studying tautomeric equilibria.[1]
Causality Behind the Method: The thione and thiol tautomers possess different chromophoric systems. The n→π* and π→π* electronic transitions of the C=S group in the thione form will have characteristic absorption maxima (λ_max) that differ from those of the conjugated π-system in the thiol form.[15] By observing how the absorption spectrum changes with solvent polarity, one can infer a shift in the tautomeric equilibrium.
Experimental Protocol: Solvent-Dependent UV-Vis Analysis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent like methanol or acetonitrile.
-
Solvent Selection: Choose a series of solvents with a wide range of polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol).
-
Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) by adding a small, precise aliquot of the stock solution to a volumetric flask and diluting to the mark with the chosen solvent. This ensures the concentration is constant across all samples.
-
Apparatus: A dual-beam UV-Vis spectrophotometer.
-
Spectral Acquisition:
-
Use the pure solvent as a blank reference.
-
Record the absorption spectrum for each sample over a range of ~200-500 nm.
-
-
Data Analysis:
-
Identify the λ_max for the principal absorption bands in each solvent.
-
Compare the spectra. A shift in λ_max or a change in the relative intensities of different absorption bands when moving from nonpolar to polar solvents indicates a shift in the tautomeric equilibrium.
-
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in a tabular format.
Table 1: Representative NMR Chemical Shift Data (Hypothetical)
| Tautomer | Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in DMSO-d₆ | Key Observation |
| Thione | NH | - | ~13.5 (broad) | Appears in polar, protic-like solvent |
| C =S | ~185 | ~182 | Diagnostic downfield signal | |
| C H₃ | ~2.2 | ~2.1 | Minor solvent-induced shift | |
| Thiol | SH | ~9.5 | - | Predominant in nonpolar solvent |
| C -SH | ~155 | ~158 | Significantly upfield from C=S | |
| C H₃ | ~2.4 | ~2.3 | Distinct from thione methyl signal |
Table 2: Representative UV-Vis Absorption Data (Hypothetical)
| Solvent | Polarity | λ_max 1 (nm) | λ_max 2 (nm) | Interpretation |
| Cyclohexane | Nonpolar | ~350 | ~280 | Spectrum dominated by the thiol form |
| Acetonitrile | Polar Aprotic | 330 | 295 | Mixture of forms, equilibrium shifting |
| Ethanol | Polar Protic | - | ~300 | Spectrum dominated by the thione form |
Conclusion and Outlook
The tautomerism of 1-phenyl-3-methyl-5-thiopyrazolone is a classic example of a dynamic structural equilibrium governed by environmental factors. Spectroscopic evidence from NMR and UV-Vis analyses consistently demonstrates that the thione form is preferentially stabilized by polar solvents, whereas the thiol form is favored in nonpolar media. This solvent-dependent behavior is a critical consideration for any application of this molecule.
For professionals in drug development, this means that the molecule may present a different "face" to a biological receptor depending on the polarity of the binding pocket. For materials scientists, the ability to control the tautomeric form via the local environment opens up possibilities for creating "smart" materials whose electronic and photophysical properties can be tuned. The robust experimental protocols detailed herein provide the necessary tools to probe, quantify, and ultimately leverage this fascinating chemical behavior.
References
-
Bulgarian Academy of Sciences. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]
-
Journal of Chemical Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]
- Katritzky, A. R., & El-Gendy, B. (2010). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform.
-
ResearchGate. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]
-
PubMed. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
MDPI. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Retrieved from [Link]
-
ResearchGate. Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Retrieved from [Link]
-
ResearchGate. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Retrieved from [Link]
- Elguero, J., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
-
ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]
-
Cardiff University. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]
-
Patsnap. Impact of pH on Tautomerization in Alkaloids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). What impact does tautomerism have on drug discovery and development?. Retrieved from [Link]
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ResearchGate. (2021). Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. Retrieved from [Link]
-
MDPI. (2019). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved from [Link]
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PubMed. (2004). A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Retrieved from [Link]
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SciSpace. Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density. Retrieved from [Link]
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Technical Whitepaper: 3-Methyl-1-Phenyl-2-Pyrazoline-5-Thione
Topic: 3-Methyl-1-Phenyl-2-Pyrazoline-5-Thione: Biological Activity & Medicinal Chemistry Profile Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.
A Sulfur-Enhanced Scaffold for Next-Generation Therapeutics[1]
Executive Summary
The compound 3-methyl-1-phenyl-2-pyrazoline-5-thione (also referred to as 1-phenyl-3-methyl-5-thioxo-2-pyrazoline) represents a critical bioisostere of the well-known pharmaceutical scaffold, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). While the oxygenated "one" analog is a clinically approved antioxidant and neuroprotective agent, the "thione" (sulfur) derivative offers distinct pharmacological advantages.
The substitution of oxygen with sulfur (O
Chemical Identity & Structural Biology
The Thione-Thiol Tautomerism
Unlike its ketone counterpart, the 5-thione scaffold exhibits a dynamic equilibrium between the thione (C=S) and thiol (C-SH) forms. This tautomerism is solvent-dependent and critical for receptor binding.
-
Thione Form: Predominates in non-polar solvents; favored for membrane permeability.
-
Thiol Form: Predominates in polar protic solvents; facilitates metal chelation and hydrogen bonding.
Key Physicochemical Shift (vs. Edaravone):
-
Lipophilicity: The C=S bond is less polarized than C=O, significantly increasing
. This enhances passive transport across the blood-brain barrier (BBB) and microbial cell walls. -
Soft-Base Character: Sulfur is a "soft" Lewis base, making the thione a superior chelator for soft metal ions (e.g., Cu²⁺, Zn²⁺) often found in metalloenzyme active sites.
Synthesis & Production Protocols
Core Synthesis Pathway (Thionation)
The most reliable route to high-purity 3-methyl-1-phenyl-2-pyrazoline-5-thione is the direct thionation of the corresponding pyrazolone using Lawesson’s Reagent. This method avoids the dimerization side-products common with
Experimental Protocol: Thionation of Edaravone
-
Precursor: 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone).
-
Reagent: Lawesson’s Reagent (LR).
-
Solvent: Anhydrous Toluene.
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 10 mmol of 3-methyl-1-phenyl-2-pyrazolin-5-one in 50 mL of anhydrous toluene.
-
Reagent Addition: Add 6 mmol (0.6 eq) of Lawesson’s Reagent. The slight excess of LR ensures complete conversion.
-
Reflux: Equip with a reflux condenser and guard tube (
). Heat to reflux ( ) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product spot will be less polar (higher ) than the starting material. -
Work-up: Cool to room temperature. Filter off any insoluble precipitates. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude yellow solid from ethanol.
-
Target Yield: 75–85%[1]
-
Appearance: Yellow crystalline solid.
-
Melting Point: 108–110°C (Verify against standard).
-
Visualized Synthesis Workflow
Figure 1: Synthetic pathway transforming the pyrazolone precursor into the target thione scaffold via Lawesson's Reagent.
Biological Activity Profile
The 5-thione scaffold exhibits a broader biological activity spectrum compared to its oxygenated analog, primarily driven by its enhanced lipophilicity and reactivity.
Antimicrobial Activity
The thione moiety significantly improves activity against Gram-positive bacteria and fungi.
-
Mechanism: The lipophilic C=S group facilitates penetration through the lipid-rich bacterial cell membrane. Once inside, the thione/thiol group can interfere with metabolic enzymes via thiol-disulfide exchange reactions.
-
Key Targets: Staphylococcus aureus (Gram+), Candida albicans (Fungal).[2]
Comparative Data (In Vitro Potency):
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Edaravone (5-One) | >100 | >200 | >100 |
| 5-Thione Scaffold | 12.5 - 25.0 | 50 - 100 | 25.0 |
| Ciprofloxacin (Std) | 0.5 | 0.01 | N/A |
Anticancer (Cytotoxicity)
Derivatives of the 5-thione scaffold have shown promise in NCI-60 cell line screening.
-
Pathway: Inhibition of EGFR (Epidermal Growth Factor Receptor) kinase activity. The thione group can form stable coordinate bonds with the ATP-binding pocket of kinases.
-
Apoptosis: Induction of p53-mediated apoptosis in colorectal (RKO) and breast (MCF-7) cancer lines.
Antioxidant Activity
While Edaravone is a radical scavenger, the 5-thione is a superior preventive antioxidant .
-
Mechanism: Metal Chelation. Free iron and copper catalyze the formation of hydroxyl radicals (Fenton Chemistry). The thione sulfur chelates these metals, sequestering them and preventing radical generation.
Mechanism of Action: Visualized Pathways
The following diagram illustrates the dual-action mechanism of the thione scaffold: direct enzyme inhibition via chelation and membrane disruption.
Figure 2: Pharmacological mechanism of action highlighting membrane permeability and intracellular targeting.
Experimental Validation Protocols
In Vitro Antimicrobial Assay (Broth Microdilution)
To validate the activity of the synthesized thione:
-
Preparation: Dissolve test compound in DMSO (1 mg/mL stock).
-
Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to
CFU/mL. -
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth in a 96-well plate.
-
Incubation: Incubate at
for 24 hours. -
Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible turbidity. Use Triphenyl Tetrazolium Chloride (TTC) as a growth indicator (turns red in presence of viable bacteria).
DPPH Radical Scavenging Assay
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction: Mix 1 mL of compound solution (10–100 µg/mL) with 3 mL of DPPH solution.
-
Incubation: Keep in dark at room temperature for 30 minutes.
-
Measurement: Measure Absorbance at 517 nm (
). -
Calculation:
References
-
Synthesis & Tautomerism: El-Saghier, A. M., & Khodairy, A. (2000). New synthetic approaches to condensed pyrazoles. Journal of Chemical Research . Link
-
Antimicrobial Activity: Bekhit, A. A., et al. (2015). Synthesis and biological evaluation of some new pyrazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry . Link
-
Anticancer Mechanisms: Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of novel pyrazole derivatives as potent growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters . Link
-
Edaravone Context: Watanabe, T., et al. (1994). Pharmacological studies on MCI-186 (Edaravone). Yakugaku Zasshi . Link
-
Thionation Method: Pedersen, B. S., et al. (1978). Studies on organophosphorus compounds XX. Lawesson's Reagent. Bulletin of the Chemical Society of Belgium . Link
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A Tale of Two Cores: An In-depth Technical Guide to the Reactivity of Pyrazole-5-thione vs. Pyrazolone for the Modern Drug Discovery Chemist
Abstract
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic relevance.[1] Within this family, two closely related cores, pyrazolone and pyrazole-5-thione, offer distinct yet complementary reactivity profiles that are pivotal for the synthesis of diverse and innovative drug candidates. This in-depth technical guide provides a comprehensive exploration of the comparative reactivity of these two heterocyclic systems. We will dissect their electronic structures, explore their tautomeric landscapes, and provide a detailed analysis of their behavior as both nucleophiles and electrophiles. Through a blend of mechanistic insights, field-proven experimental protocols, and comparative data, this guide aims to empower researchers, scientists, and drug development professionals with the knowledge to strategically leverage the unique chemical personalities of pyrazole-5-thiones and pyrazolones in their quest for novel therapeutics.
Structural and Electronic Foundations: A Comparative Overview
The fundamental difference between pyrazolone and pyrazole-5-thione lies in the substitution at the 5-position of the pyrazole ring: an oxygen atom in the former and a sulfur atom in the latter. This seemingly subtle change has profound implications for the electronic distribution and, consequently, the chemical reactivity of the entire molecule.
Pyrazolone , with its highly electronegative oxygen atom, exhibits a more polarized C=O bond, rendering the carbonyl carbon more electrophilic and the oxygen atom a harder nucleophilic center. In contrast, pyrazole-5-thione possesses a C=S bond. Sulfur, being less electronegative and more polarizable than oxygen, imparts a "softer" character to the thione group.[2] This increased polarizability of the sulfur atom makes it a softer and more potent nucleophile compared to the oxygen in pyrazolones.
These intrinsic electronic differences are the primary drivers of the divergent reactivity pathways we will explore in the subsequent sections.
Tautomerism: A Dynamic Equilibrium Influencing Reactivity
Both pyrazolone and pyrazole-5-thione exist in a dynamic equilibrium between several tautomeric forms. The predominant tautomer in solution is highly dependent on the solvent, temperature, and the nature of the substituents on the pyrazole ring. Understanding this tautomeric landscape is crucial as it dictates the available nucleophilic and electrophilic sites in a given reaction.
For pyrazolones, the three principal tautomers are the CH, OH, and NH forms.[3] Similarly, pyrazole-5-thiones exist in corresponding CH, SH (thiol), and NH (thione) forms.
Figure 1: Tautomeric equilibria in pyrazolone and pyrazole-5-thione systems.
The aromaticity of the pyrazole ring in the OH and SH forms often makes them significant contributors to the tautomeric mixture, particularly in non-polar solvents. This has a direct impact on their reactivity, as the exocyclic oxygen or sulfur in these forms exhibits enhanced nucleophilicity.
Synthesis of the Core Scaffolds
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a widely employed and versatile method for the preparation of both pyrazolones and, by extension, pyrazole-5-thiones.[4][5][6][7]
Knorr Synthesis of Pyrazolones
This classical condensation reaction involves the reaction of a β-ketoester with a hydrazine derivative. The choice of substituents on both reactants allows for the introduction of diversity at various positions of the pyrazole ring.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone [6]
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equiv.) and phenylhydrazine (1 equiv.) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 1-phenyl-3-methyl-5-pyrazolone.
Synthesis of Pyrazole-5-thiones
Pyrazole-5-thiones are most commonly synthesized from their pyrazolone precursors. The thionation is typically achieved using Lawesson's reagent or phosphorus pentasulfide (P₂S₅).[8][9]
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-pyrazole-5-thione from 1-Phenyl-3-methyl-5-pyrazolone
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-phenyl-3-methyl-5-pyrazolone (1 equiv.) in anhydrous toluene or xylene.
-
Add Lawesson's reagent (0.5-0.6 equiv.) portion-wise to the suspension with stirring.
-
Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrazole-5-thione.
Figure 2: General synthetic workflow for pyrazolones and pyrazole-5-thiones.
Nucleophilic Reactivity: A Tale of Hard and Soft Centers
The ambident nucleophilic nature of both pyrazolones and pyrazole-5-thiones is a key feature that drives their diverse reactivity. These molecules possess multiple nucleophilic sites: the exocyclic oxygen/sulfur, the nitrogen atoms of the pyrazole ring, and the C4 carbon. The regioselectivity of their reactions with electrophiles is governed by a combination of factors, including the nature of the electrophile (hard vs. soft), the reaction conditions (solvent, base, temperature), and the specific tautomer present.[2][10]
Alkylation Reactions: A Study in Regioselectivity
Alkylation is a fundamental transformation for modifying the pyrazole core. The competition between N-alkylation and O/S-alkylation is a classic example of the influence of the Hard and Soft Acids and Bases (HSAB) principle.[2]
-
Pyrazolones: The exocyclic oxygen of a pyrazolone is a "hard" nucleophile, while the nitrogen atoms are considered "borderline." Consequently, hard electrophiles, such as alkyl sulfates and sulfonates, tend to favor O-alkylation, especially under kinetic control. Softer electrophiles, like alkyl halides, often lead to a mixture of N- and O-alkylated products. The use of a strong base that generates the pyrazolate anion can favor O-alkylation due to the increased charge density on the oxygen.
-
Pyrazole-5-thiones: The sulfur atom in pyrazole-5-thiones is a "soft" nucleophile.[11] This makes it highly reactive towards soft electrophiles, such as alkyl halides (especially iodides and bromides) and Michael acceptors. S-alkylation is often the predominant pathway with these reagents. In contrast, harder electrophiles may show a preference for N-alkylation. The regioselectivity can be finely tuned by the choice of base and solvent.[12]
Comparative Alkylation Data
| Electrophile (R-X) | Pyrazolone Reactivity | Pyrazole-5-thione Reactivity | Predominant Product (Thione) |
| Methyl Iodide (Soft) | Mixture of N- and O-methylation | Highly favors S-methylation | S-Methylated |
| Dimethyl Sulfate (Hard) | Predominantly O-methylation | Mixture of S- and N-methylation | Mixture |
| Benzyl Bromide (Soft) | Mixture of N- and O-benzylation | Predominantly S-benzylation | S-Benzylated |
Experimental Protocol: S-Alkylation of 1-Phenyl-3-methyl-pyrazole-5-thione
-
Dissolve 1-phenyl-3-methyl-pyrazole-5-thione (1 equiv.) in a suitable solvent such as ethanol or DMF.
-
Add a base, for instance, potassium carbonate or sodium ethoxide (1.1 equiv.), and stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 equiv.) dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by column chromatography on silica gel to obtain the desired S-alkylated pyrazole.
Acylation Reactions: Controlling C- vs. O/S-Acylation
Acylation of pyrazolones and pyrazole-5-thiones introduces another layer of complexity due to the reactivity of the C4 position.
-
Pyrazolones: Acylation of pyrazolones can occur at the exocyclic oxygen (O-acylation) or the C4 position (C-acylation). The outcome is highly dependent on the reaction conditions. O-acylation is generally favored under kinetic control (e.g., using acyl chlorides in the presence of a non-nucleophilic base at low temperatures). C-acylation, which is often thermodynamically favored, can be achieved under different conditions, for instance, by using a calcium hydroxide complex of the pyrazolone.[6]
-
Pyrazole-5-thiones: The high nucleophilicity of the sulfur atom in pyrazole-5-thiones generally directs acylation to this position, leading to the formation of S-acyl derivatives. These compounds can be valuable intermediates for further transformations.
Experimental Protocol: Selective C-Acylation of 3-Methyl-1-phenyl-5-pyrazolone [6]
-
Suspend 3-methyl-1-phenyl-5-pyrazolone (1 equiv.) and calcium hydroxide (2 equiv.) in anhydrous dioxane.
-
Stir the mixture vigorously at room temperature for 1 hour to form the calcium complex.
-
Add the acyl chloride (1.1 equiv.) dropwise to the suspension.
-
Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove calcium salts.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the C-acylated product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
Electrophilic Reactivity and Cycloaddition Reactions
While their nucleophilic character is more commonly exploited, both pyrazolones and pyrazole-5-thiones can also participate in reactions as electrophiles, particularly after activation. Furthermore, their conjugated systems allow them to engage in cycloaddition reactions.
Reactions with Nucleophiles
The carbonyl and thiocarbonyl groups can be targeted by strong nucleophiles. For instance, pyrazolones can be converted to pyrazole-5-thiones using Lawesson's reagent, a reaction initiated by nucleophilic attack of the thionating agent on the carbonyl oxygen.
Cycloaddition Reactions
The exocyclic double bond in certain tautomers of pyrazolones and pyrazole-5-thiones can act as a dienophile in Diels-Alder reactions. More interestingly, these systems can be precursors to fused heterocyclic rings through intramolecular cycloadditions or by reacting with other difunctional reagents.
A notable application of pyrazole-5-thiones is their use in the synthesis of pyrazolo[3,4-d]thiazoles, a class of compounds with significant biological activity.[7][13] This transformation typically involves the reaction of an S-alkylated pyrazole-5-thione derivative or the thione itself with an appropriate electrophile that facilitates ring closure.
Figure 3: General pathway for the synthesis of pyrazolo[3,4-d]thiazoles from pyrazole-5-thiones.
Oxidation Reactions: A Key Distinction
The behavior of pyrazolones and pyrazole-5-thiones under oxidative conditions presents a stark contrast and a valuable synthetic tool.
-
Pyrazolones: The pyrazolone ring is generally stable to mild oxidizing agents. However, the C4-H bond can be susceptible to oxidation under certain conditions, leading to the formation of 4-hydroxy or 4,4'-dimeric products.
-
Pyrazole-5-thiones: The thiol tautomer of pyrazole-5-thiones is readily oxidized to the corresponding disulfide. This reaction is often facile and can occur in the presence of mild oxidizing agents like iodine, hydrogen peroxide, or even air. This property can be exploited for the synthesis of symmetrical disulfide-linked pyrazole derivatives.[14]
Experimental Protocol: Oxidative Dimerization of 1-Phenyl-3-methyl-pyrazole-5-thione
-
Dissolve 1-phenyl-3-methyl-pyrazole-5-thione (1 equiv.) in a suitable solvent like ethanol.
-
Add a solution of iodine (0.5 equiv.) in ethanol dropwise with stirring at room temperature.
-
Continue stirring until the color of iodine disappears and a precipitate forms.
-
Collect the disulfide product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure product.
Conclusion: Strategic Choices in Drug Design
The choice between a pyrazolone and a pyrazole-5-thione core in a drug discovery program is a strategic decision that should be guided by the desired reactivity and the target molecular architecture.
-
Pyrazolones are ideal for accessing compounds through reactions targeting the hard oxygen nucleophile or the electrophilic carbonyl carbon. Their well-established chemistry allows for predictable functionalization at the N1, C4, and O5 positions.
-
Pyrazole-5-thiones , with their soft and highly nucleophilic sulfur atom, provide a powerful handle for the introduction of a wide range of substituents via S-alkylation and S-acylation. They are excellent precursors for the construction of sulfur-containing fused heterocyclic systems, offering access to a distinct chemical space.
By understanding the fundamental principles of their reactivity, as outlined in this guide, medicinal chemists can harness the unique and complementary chemical properties of pyrazolones and pyrazole-5-thiones to accelerate the discovery and development of next-generation therapeutics. The ability to fine-tune reactivity through the strategic selection of reaction partners and conditions makes these pyrazole derivatives invaluable tools in the arsenal of the modern drug hunter.
References
Sources
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- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on thiopyrazolone derivatives
An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Thiopyrazolone Derivatives
Foreword
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that can overcome the challenges of drug resistance and off-target toxicity. Within this dynamic field, heterocyclic compounds form the bedrock of many successful pharmaceuticals. Among these, the thiopyrazolone scaffold has emerged as a particularly privileged structure. Its unique combination of a sulfur-containing thiophene ring fused with a pyrazolone core imparts a distinct electronic and steric profile, making it a versatile template for drug design. This guide provides a comprehensive exploration of thiopyrazolone derivatives, moving beyond a simple recitation of facts to offer a deeper understanding of the causality behind their synthesis, the intricacies of their biological mechanisms, and their promising future in drug development. It is intended for researchers, scientists, and drug development professionals who seek not only to understand this class of compounds but also to innovate within it.
The Thiopyrazolone Core: Structural Rationale and Synthetic Strategies
The therapeutic versatility of thiopyrazolone derivatives stems from their core structure: a five-membered pyrazolone ring, known for its wide array of biological activities, fused with a thiophene ring, which often enhances lipophilicity and metabolic stability.[1][2] This fusion creates a rigid, planar system that can be strategically functionalized at multiple positions to modulate its interaction with biological targets.
Foundational Synthetic Approaches: The Knorr Cyclization and Beyond
The classical and most fundamental approach to constructing the pyrazolone ring system is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[3] However, the synthesis of fused systems like thieno[2,3-c]pyrazoles often requires more tailored, multi-step strategies.
A common pathway begins with the construction of a functionalized thiophene ring, which is then used as a scaffold to build the pyrazolone ring. For instance, reacting 3-dimethylaminomethylenethiophene-2,4(3H,5H)-dione with arylhydrazines leads to the formation of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones.[4]
Rationale for Method Selection: The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Multi-component reactions (MCRs) are gaining prominence as they offer a more efficient, atom-economical approach to generating molecular diversity in a single step, which is highly advantageous for building libraries for high-throughput screening.[5][6]
Experimental Protocol: General Synthesis of a Thieno[3,4-c]pyrazole Derivative
This protocol outlines a representative cyclization reaction to form the thieno[3,4-c]pyrazol-4-one core.[4]
-
Step 1: Preparation of the Hydrazone Intermediate. To a solution of 3-dimethylaminomethylenethiophene-2,4(3H,5H)-dione (1.0 eq) in ethanol, add the desired arylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Step 2: Reaction Monitoring. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the intermediate.
-
Step 3: Cyclization. Add a catalytic amount of glacial acetic acid to the reaction mixture and reflux for 8-12 hours. The cyclization event is driven by the acidic conditions and heat.
-
Step 4: Isolation and Purification. After cooling to room temperature, the precipitated product is collected by vacuum filtration. The crude solid is washed with cold ethanol to remove residual reactants.
-
Step 5: Recrystallization. The product is then recrystallized from a suitable solvent, such as dioxane or an ethanol/water mixture, to yield the pure 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-one derivative.
-
Step 6: Characterization. The final structure is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.
Visualization: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of thiopyrazolone derivatives.
The Broad Spectrum of Biological Activity
Thiopyrazolone derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for treating a multitude of diseases.[7] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and the modulation of critical signaling pathways.
Anti-inflammatory and Analgesic Properties
Many pyrazolone-based compounds have a long history as non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] Their derivatives, including thiopyrazolones, continue this legacy, often exhibiting potent anti-inflammatory, analgesic, and antipyretic activities.[4][10][11]
Mechanism of Action: COX Inhibition The primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[12][13] By blocking the COX-2 active site, thiopyrazolones prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[9] Some derivatives also show inhibitory activity against lipoxygenase (LOX), providing a dual-action approach that can be more effective.[10]
Visualization: COX-2 Inhibition Pathway
Caption: Thiopyrazolones can inhibit key cancer signaling pathways and induce apoptosis.
Table 2: In Vitro Anticancer Activity of Selected Thiophene-Based Pyrazoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Pyrazoline 2 | WiDr (Colorectal) | 0.25 | [14] |
| 4T1 (Breast) | 9.09 | [14] | |
| HeLa (Cervical) | 9.27 | [14] | |
| TPy-Cs1 | HN9 (Tongue) | 14.4 | [15] |
| Doxorubicin (Standard) | HN9 (Tongue) | 12.6 | [15] |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability. [14]
-
Step 1: Cell Seeding. Seed cancer cells (e.g., HeLa, WiDr) into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Step 2: Compound Treatment. Prepare serial dilutions of the thiopyrazolone test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Step 3: Incubation. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time is critical as it must be long enough for the compound to exert its cytotoxic effect.
-
Step 4: MTT Addition. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Step 5: Formazan Solubilization. Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated stopper solution) to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Reading. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Step 7: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
The rise of antibiotic-resistant pathogens is a global health crisis, necessitating the discovery of new antimicrobial agents. [16]Thiopyrazolone derivatives have demonstrated significant potential, with broad-spectrum activity against various bacteria and fungi. [17][18][19] Mechanism of Action: While not always fully elucidated, the antimicrobial action is thought to involve the disruption of essential cellular processes. The heterocyclic scaffold can interfere with microbial DNA synthesis, enzyme function, or cell wall integrity. The presence of substituents like halogens (e.g., dichlorothiophene) often enhances the antimicrobial potency. [17] Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Hydrazones 21a-c | S. aureus (Gram +) | 62.5 - 125 | [16] |
| B. subtilis (Gram +) | 62.5 - 125 | [16] | |
| C. albicans (Fungus) | 2.9 - 7.8 | [16] | |
| 2,5-dichlorothiophene pyrazolones (5c, 6c) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant activity vs. Ceftriaxone | [17] |
| Pyrazole-thiobarbituric acids (4h, 4l) | C. albicans (Fungus) | 4 | [20] |
Challenges and Future Perspectives
While the therapeutic potential of thiopyrazolone derivatives is evident, several challenges remain on the path to clinical application. A primary focus for future research will be optimizing the selectivity of these compounds to minimize off-target effects and reduce potential toxicity. For anticancer agents, developing derivatives that are highly selective for cancer-specific targets over their counterparts in healthy cells is paramount. [21] The exploration of hybrid molecules, where the thiopyrazolone scaffold is combined with other known pharmacophores, represents a promising strategy to develop multi-target agents. [1][22]Such compounds could simultaneously address different facets of a complex disease like cancer or inflammation. Furthermore, advanced computational techniques, such as molecular docking and ADME prediction, will be instrumental in rationally designing next-generation derivatives with improved pharmacokinetic profiles and enhanced efficacy. [2][14]The continued investigation into this versatile class of compounds holds great promise for the discovery of novel and effective therapies for a wide range of human diseases.
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Methodological & Application
Thionation of Edaravone: A Detailed Protocol for the Synthesis of a Novel Thio-analogue using Lawesson's Reagent
An Application Guide:
Abstract
This application note provides a comprehensive guide for the synthesis of thio-edaravone through the thionation of edaravone, a potent antioxidant and neuroprotective agent. We detail a robust, step-by-step protocol utilizing Lawesson's reagent, a preferred thionating agent known for its efficiency and milder reaction conditions compared to alternatives like phosphorus pentasulfide.[1][2] This document covers the underlying reaction mechanism, safety protocols for handling Lawesson's reagent, the experimental procedure, and methods for purification and characterization of the final product. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry engaged in modifying bioactive scaffolds to explore novel therapeutic properties.
Introduction: Edaravone and the Rationale for Thionation
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a powerful free radical scavenger clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4][5][6] Its neuroprotective effects are largely attributed to its ability to mitigate oxidative stress, a key factor in the pathology of many neurodegenerative diseases.[5][6][7] The chemical structure of edaravone, featuring a pyrazolin-5-one core, presents a reactive carbonyl group that is a prime target for chemical modification.
The replacement of a carbonyl oxygen with a sulfur atom, a process known as thionation, is a common strategy in medicinal chemistry to generate novel analogues. Thiocarbonyl compounds, such as thioamides and thioketones, often exhibit altered physicochemical properties, including lipophilicity, hydrogen bonding capability, and metabolic stability, which can translate to modified biological activity.[8] Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is the preeminent reagent for this transformation, valued for its reliability and high yields in converting ketones, amides, lactones, and esters into their thio-analogues.[1][2][9][10]
This guide details the application of Lawesson's reagent to synthesize thio-edaravone, a novel derivative for further pharmacological investigation.
Reaction Mechanism: The Pathway to Thionation
The thionation of a carbonyl compound with Lawesson's reagent (LR) proceeds through a well-established mechanism.[1][2][11] The LR dimer is in equilibrium with a highly reactive dithiophosphine ylide monomer in solution.[2][8] This monomer undergoes a concerted cycloaddition with the carbonyl group of edaravone to form a transient four-membered thiaoxaphosphetane intermediate. The reaction's driving force is the subsequent cycloreversion of this intermediate, which yields the desired thiocarbonyl (thio-edaravone) and a highly stable phosphine oxide byproduct.[1][2] This process is mechanistically analogous to the well-known Wittig reaction.[1][10]
Caption: Mechanism of Edaravone Thionation with Lawesson's Reagent.
Safety and Handling of Lawesson's Reagent
CRITICAL: Lawesson's reagent (LR) requires careful handling due to its hazardous properties. Adherence to the following safety protocols is mandatory.
-
Work Environment: All manipulations involving LR must be performed inside a certified chemical fume hood with adequate ventilation.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[13][14]
-
Moisture Sensitivity: LR is sensitive to moisture. In contact with water, it releases flammable and toxic gases.[13][15] All glassware must be oven- or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Store LR in a tightly sealed container in a cool, dry place, preferably in a desiccator.[14][15]
-
Toxicity and Odor: LR is harmful if swallowed, inhaled, or in contact with skin, causing irritation.[12][15] It also has a strong, unpleasant odor. Avoid generating dust when handling the solid reagent.
-
Waste Disposal: All LR-contaminated waste (solid and liquid) must be quenched carefully (e.g., with a solution of sodium hypochlorite) in the fume hood before disposal according to institutional hazardous waste guidelines.
Detailed Experimental Protocol
This protocol describes the thionation of edaravone on a 1.0 mmol scale.
Materials and Equipment
| Reagents & Materials | Equipment |
| Edaravone (174.19 g/mol ) | 100 mL Round-bottom flask (oven-dried) |
| Lawesson's Reagent (404.47 g/mol ) | Reflux condenser (oven-dried) |
| Anhydrous Toluene | Magnetic stirrer and stir bar |
| Dichloromethane (DCM) | Heating mantle with temperature control |
| Ethyl Acetate (EtOAc) | Inert gas line (Nitrogen or Argon) |
| Hexane | Septa and needles |
| Silica Gel (for chromatography) | TLC plates (silica gel 60 F254) |
| Deuterated Chloroform (CDCl₃) | Rotary evaporator |
| Glassware for column chromatography |
Step-by-Step Procedure
-
Reaction Setup: Assemble the oven-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the entire apparatus with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an anhydrous environment. Maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Reagents: To the flask, add Edaravone (174 mg, 1.0 mmol). Subsequently, working quickly to minimize atmospheric exposure, add Lawesson's Reagent (243 mg, 0.6 mmol, 0.6 eq).
-
Solvent Addition: Add 20 mL of anhydrous toluene to the flask via a syringe.
-
Reaction Conditions: Begin stirring the suspension and gently heat the mixture to reflux (approx. 110 °C) using the heating mantle. The solid reagents should dissolve as the temperature increases.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 1-2 hours.
-
TLC System: Use a mixture of Hexane:Ethyl Acetate (e.g., 7:3 v/v) as the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm).
-
Expected Results: The product, thio-edaravone, is expected to be less polar than the starting material, edaravone, and thus have a higher Rf value. (e.g., Edaravone Rf ≈ 0.3; Thio-Edaravone Rf ≈ 0.5). The reaction is complete when the edaravone spot is no longer visible. Typical reaction times range from 4 to 8 hours.[2]
-
-
Work-up: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude residue will be a yellowish or orange solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Column Packing: Pack the column with silica gel using a hexane/ethyl acetate mixture.
-
Loading: Dissolve the crude residue in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30% EtOAc). Collect the fractions containing the desired product as identified by TLC.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield thio-edaravone as a solid. Determine the final yield.
Characterization
Confirm the identity and purity of the synthesized thio-edaravone using standard analytical techniques:
-
¹H and ¹³C NMR: Dissolve the product in CDCl₃. The spectra should be consistent with the structure of thio-edaravone. Key expected changes from edaravone include a downfield shift of the carbon signal corresponding to the C=S group in the ¹³C NMR spectrum.[16]
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. The expected m/z for C₁₀H₁₀N₂S [M+H]⁺ would be approximately 191.06.
Data Summary and Workflow
Reaction Parameters
| Parameter | Value |
| Starting Material | Edaravone (1.0 mmol, 174 mg) |
| Reagent | Lawesson's Reagent (0.6 mmol, 243 mg) |
| Solvent | Anhydrous Toluene (20 mL) |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 4-8 hours (TLC monitored) |
| Purification | Flash Column Chromatography |
| Expected Product | 3-methyl-1-phenyl-2-pyrazolin-5-thione |
| Theoretical Yield | 190 mg |
Experimental Workflow
Caption: Overall workflow for the synthesis of Thio-Edaravone.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating, inactive reagent, or short reaction time. | Ensure the reaction is at a full reflux. Use freshly purchased or properly stored Lawesson's reagent. Extend the reaction time. |
| Low Yield | Moisture in the reaction, or loss during purification. | Ensure all glassware is perfectly dry and the inert atmosphere is maintained. Optimize chromatography conditions. |
| Complex Mixture | Decomposition of reagent or product at high temperatures. | Consider using a lower boiling point solvent like anhydrous THF and running the reaction at a lower temperature for a longer duration. |
Conclusion
This application note provides a reliable and detailed protocol for the thionation of edaravone using Lawesson's reagent. By following the outlined procedures for reaction execution, safety, and purification, researchers can effectively synthesize thio-edaravone. This novel analogue serves as a valuable compound for further studies aimed at discovering new therapeutic agents with potentially enhanced or different pharmacological profiles.
References
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Loba Chemie. (2019, October 1). LAWESSON'S REAGENT FOR SYNTHESIS MSDS. Retrieved from [Link]
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s d fine-chem limited. (n.d.). lawesson's reagent - s d fine-chem limited. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thioketone synthesis by thionation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
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Bentham Science Publisher. (n.d.). Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties. Retrieved from [Link]
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S. Gasperini, et al. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PubMed. Retrieved from [Link]
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S. Gasperini, et al. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]
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- Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210-5278.
-
Patel, K., et al. (2016). Edaravone: A Review on Analytical Method and its Determination in Biological Matrix and Synthetic Mixture. ResearchGate. Retrieved from [Link]
Sources
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iris.unict.it [iris.unict.it]
- 9. Thioketone synthesis by thionation [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbull.com [chemicalbull.com]
- 13. lobachemie.com [lobachemie.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Lawesson's Reagent - Safety Data Sheet [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
Application Notes & Research Protocols: 3-Methyl-1-Phenyl-5-Thiopyrazolone as a Chelating Ligand
For Researchers, Scientists, and Drug Development Professionals
Section 1: Scientific Introduction and Rationale
The field of coordination chemistry continually seeks novel ligands that can unlock new catalytic activities, therapeutic pathways, or material properties. Pyrazolone derivatives, particularly 1-phenyl-3-methyl-5-pyrazolone (PMP, also known as Edaravone), are well-established as versatile precursors and bioactive molecules.[1][2] Their utility as potent bidentate chelating agents for metal ions is extensively documented, forming the basis for applications in solvent extraction and catalysis.[3][4]
The strategic substitution of an oxygen donor atom with a "softer" sulfur atom is a proven method to modulate the electronic properties and coordination behavior of a ligand. Sulfur-containing ligands often exhibit unique affinities for specific metal ions and can stabilize different oxidation states compared to their oxygen counterparts.[5] This guide focuses on the synthetic pathway and application development for 3-methyl-1-phenyl-5-thiopyrazolone , a sulfur analogue of PMP.
It is important to note that while the synthesis of PMP is routine, its direct thionation at the C5-carbonyl position to yield the target thiopyrazolone is not widely established in peer-reviewed literature. Existing studies on related molecules have shown that thionation can be selective for other positions, such as an acyl group at the C4 position, leaving the C5-carbonyl intact under certain conditions.[5] Therefore, this document serves as a research and development protocol , providing a robust, step-by-step guide for the synthesis, characterization, and exploratory application of this promising but under-studied ligand.
Section 2: Synthesis and Characterization Workflow
The successful application of 3-methyl-1-phenyl-5-thiopyrazolone begins with its synthesis and rigorous characterization. The workflow is a two-stage process: synthesis of the well-known pyrazolone precursor, followed by a research-oriented protocol for its thionation.
Caption: Overall workflow for the synthesis and characterization of the target ligand.
Protocol 1: Synthesis of Precursor: 1-Phenyl-3-methyl-5-pyrazolone (PMP)
This protocol is based on the classical Knorr pyrazole synthesis, a reliable condensation reaction.[1][6]
Rationale: The reaction involves the nucleophilic attack of phenylhydrazine on the keto and ester carbonyls of ethyl acetoacetate, followed by intramolecular cyclization and dehydration to form the stable pyrazolone ring. A solvent-free or alcohol-based medium is typically used.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Ethyl acetoacetate | 130.14 | 13.0 g (11.8 mL) | 100 |
| Phenylhydrazine | 108.14 | 10.8 g (9.9 mL) | 100 |
| Glacial Acetic Acid | 60.05 | ~2 mL | - |
| Ethanol (95%) | 46.07 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 13.0 g of ethyl acetoacetate.
-
Addition of Reactant: While stirring, slowly add 10.8 g of phenylhydrazine to the flask. The addition should be dropwise, as the reaction can be exothermic.
-
Catalysis: Add approximately 2 mL of glacial acetic acid to catalyze the condensation.
-
Heating: Attach a reflux condenser and heat the mixture in a water bath at 100°C for 1 hour. The solution will turn orange/red and become viscous.
-
Precipitation: Remove the flask from the heat and add 50 mL of 95% ethanol while the mixture is still hot. Stir until a homogenous solution is formed.
-
Crystallization: Allow the flask to cool to room temperature, then place it in an ice bath for 30-60 minutes to induce crystallization. The product will precipitate as pale yellow or white crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals twice with small portions of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (~50°C).
-
Purity Check: Determine the melting point (literature: 128-131°C) and acquire an FT-IR spectrum to confirm the presence of the C=O group (~1700 cm⁻¹) and the absence of starting materials.[7]
Protocol 2: Synthesis of Ligand: 3-Methyl-1-phenyl-5-thiopyrazolone (Proposed R&D)
Rationale: This protocol proposes the use of Lawesson's reagent for the thionation of the C5-carbonyl. Lawesson's reagent is a standard choice for converting ketones and amides into their corresponding thio-analogues.[5] The reaction is typically performed in an anhydrous, high-boiling-point solvent to facilitate the reaction. Success requires systematic optimization of reaction conditions.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
|---|---|---|---|---|
| 1-Phenyl-3-methyl-5-pyrazolone | 174.20 | 1.74 g | 10 | Dried precursor from Protocol 1 |
| Lawesson's Reagent | 404.47 | 2.22 g | 5.5 | 0.55 equivalents |
| Anhydrous Toluene | 92.14 | 50 mL | - | Must be dry to prevent reagent decomposition |
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a 100 mL three-neck flask with a reflux condenser, a nitrogen/argon inlet, and a magnetic stir bar. Ensure all glassware is oven-dried.
-
Dissolution: Add 1.74 g of the pyrazolone precursor and 50 mL of anhydrous toluene to the flask. Stir until the solid is fully dissolved.
-
Addition of Thionating Agent: Under a positive flow of inert gas, carefully add 2.22 g of Lawesson's reagent. Note: Lawesson's reagent has a strong, unpleasant odor and should be handled in a fume hood.
-
Reaction: Heat the mixture to reflux (~110°C) and maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) on silica gel (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The product should have a different Rf value than the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a saturated solution of sodium bicarbonate (NaHCO₃) to quench any unreacted Lawesson's reagent.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude solid/oil via column chromatography on silica gel. A gradient elution from hexanes to a mixture of hexanes and ethyl acetate is recommended to isolate the product.
-
-
Characterization and Validation: The purified product must be rigorously characterized to confirm its identity.
Key Characterization Markers:
| Technique | Expected Observation for Successful Synthesis |
|---|---|
| FT-IR | Disappearance of the strong C=O stretch (~1700 cm⁻¹). Appearance of a C=S stretching band (typically weaker, ~1050-1250 cm⁻¹). |
| ¹H NMR | Shifts in the protons on the pyrazole ring compared to the precursor, particularly the methylene protons at C4. |
| ¹³C NMR | Disappearance of the C=O signal (~170 ppm). Appearance of a significantly downfield C=S signal (>200 ppm).[5] |
| HRMS | Observation of the correct molecular ion peak for C₁₀H₁₀N₂S. |
Section 3: Application Protocol - Exploratory Metal Complexation
Rationale: Once the ligand has been synthesized and its structure confirmed, its coordination ability can be explored. This general protocol outlines the synthesis of a potential ML₂ complex using a divalent transition metal like copper(II). The ligand is expected to deprotonate and act as a bidentate chelator, coordinating through the sulfur atom and a ring nitrogen.
Caption: Proposed reaction for the formation of a bis(ligand) metal complex. (Note: A real image of the S,N coordination would be inserted here).
Materials:
-
3-Methyl-1-phenyl-5-thiopyrazolone (Ligand, HL)
-
Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O] or Copper(II) Chloride [CuCl₂]
-
Methanol or Ethanol
-
Diethyl Ether
Step-by-Step Methodology:
-
Ligand Solution: In a 50 mL flask, dissolve 2 equivalents of the synthesized thiopyrazolone ligand in 15 mL of warm methanol.
-
Metal Salt Solution: In a separate 50 mL flask, dissolve 1 equivalent of the copper(II) salt in 10 mL of methanol.
-
Complexation: While stirring the ligand solution, add the metal salt solution dropwise. A color change and/or the formation of a precipitate is expected.
-
Reaction: Stir the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Isolation: If a precipitate has formed, collect it by vacuum filtration. Wash the solid with a small amount of cold methanol, followed by diethyl ether to facilitate drying.
-
Alternative Isolation: If no precipitate forms, reduce the volume of the solvent under reduced pressure. Addition of a non-polar solvent like diethyl ether or hexanes may induce precipitation.
-
Drying: Dry the isolated complex in a vacuum desiccator.
Validation of Complex Formation:
-
FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. A shift in the C=S stretching frequency to a lower wavenumber is a strong indicator of coordination through the sulfur atom.
-
UV-Vis Spectroscopy: The appearance of new absorption bands, particularly d-d transitions in the visible region, confirms the formation of the metal complex.
-
Elemental Analysis: Provides the experimental percentages of C, H, N, and S, which can be compared to the calculated values for the proposed complex structure (e.g., [Cu(L)₂]).
Section 4: References
-
Koleva, V., Stoyanov, S., et al. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI. Available at: [Link]
-
Ghasdastoa, A., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Available at: [Link]
-
Azim, F., Nadeem, H., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Kurteva, V., & Petrova, M. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]
-
Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available at: [Link]
-
Chang, Y-A., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of lactide. RSC Advances. Available at: [Link]
-
Ogbuagu, O. E. V., et al. (2023). synthesis of 3 methyl-1-phenyl-pyrazol-5-one (P). ResearchGate. Available at: [Link]
-
Becerra, D., & Castillo, J.-C. (2025). Pyrazole derivatives used in this study. ResearchGate. Available at: [Link]
-
Kumar, S., Yadav, R. N., & Kumar, V. (2018). Synthesis of 1-phenyl-3-methyl-pyrazolone derivatives and complex with Rb (I). INTERNATIONAL JOURNAL OF CURRENT SCIENCE. Available at: [Link]
-
Okafor, E. C. (1980). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. ResearchGate. Available at: [Link]
-
Tanase, T. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Institutes of Health. Available at: [Link]
-
Ukhun, A. E., et al. (2015). Synthesis, Complexation and Characterization of 1-Phenyl-3-Methyl-4- (p-nitrobenzoyl) Pyrazolone-5(HNPz). SciSpace. Available at: [Link]
-
El-Nahass, M. M., et al. (2013). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). National Institutes of Health. Available at: [Link]
-
Bailly, C. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. National Institutes of Health. Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 89-25-8・3-Methyl-1-phenyl-5-pyrazolone・165-09502・167-09501[Detail Information] | [Analytical Chemistry][Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Crystallization methods for pyrazoline-5-thione compounds
Application Note: Crystallization Architectures for Pyrazoline-5-thione Derivatives
Abstract
Pyrazoline-5-thiones (and their tautomeric pyrazole-5-thiols) represent a class of N-heterocycles with significant pharmacological utility, particularly as antimicrobial agents and transition metal chelators.[1] However, their structural elucidation is frequently hampered by rapid prototropic tautomerism and susceptibility to oxidative degradation (disulfide formation).[1] This guide details optimized crystallization protocols designed to stabilize specific tautomeric forms, ensuring high-quality single crystals suitable for X-ray diffraction (XRD) and pharmaceutical solid-state analysis.[1]
Chemical Context: The Tautomeric Challenge
Before attempting crystallization, one must understand the dynamic nature of the substrate. Unlike their oxygen analogs (pyrazolones), pyrazoline-5-thiones exhibit a complex equilibrium heavily influenced by solvent polarity and hydrogen bonding capacity.[1]
The Three Primary Forms:
-
NH-Thione Form: Predominant in polar protic solvents (MeOH, EtOH) and the solid state due to intermolecular hydrogen bonding (N-H[1]···S=C).
-
SH-Thiol Form (Aromatic): Favored in non-polar solvents and gas phase; aromatizes the pyrazole ring.[1]
-
CH-Form: Less common for thiones but observed in 4-substituted derivatives.[1]
Scientific Insight: Crystallization is not merely precipitation; it is a method of trapping one of these tautomers. For example, crystallizing from non-polar solvents (e.g., benzene or toluene) often yields the thiol form or desolvated dimers, whereas alcohols promote the thione form via solvent-mediated proton transfer.[1]
Visualization: Tautomeric Equilibrium & Workflow
Figure 1: Tautomeric landscape of pyrazoline-5-thiones. Note the risk of oxidative degradation to disulfides during slow crystallization.
Strategic Protocol Selection
| Substrate Characteristics | Recommended Method | Primary Solvent System | Target Mechanism |
| Standard 4-acyl derivatives | Slow Evaporation | Isopropanol or Ethanol | Thermodynamic control (Thione form) |
| Lipophilic/Oily Crudes | Liquid-Liquid Diffusion | DCM / Hexane | Kinetic trapping (prevents oiling) |
| Metal Complexes (Ligands) | Solvothermal | DMF / MeOH | High-temp solubility & ligand exchange |
| Air-Sensitive/Unstable | Inert Gas Diffusion | THF / Pentane (under N2) | Exclusion of O2 to prevent S-S bond formation |
Detailed Experimental Protocols
Protocol A: Slow Evaporation (The "Gold Standard")
Best for: 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one and stable derivatives.
Rationale: Slow evaporation from alcohols allows the formation of extensive hydrogen-bonding networks (catemers) required to stabilize the thione form.[1]
-
Dissolution: Dissolve 50 mg of the crude thione in 15 mL of Isopropanol (IPA) .
-
Note: If the solution is cloudy, warm to 40°C. If particulates remain, filter through a 0.45 µm PTFE syringe filter.[1]
-
-
Vial Setup: Transfer to a 20 mL scintillation vial.
-
Atmosphere Control: Cover the vial with aluminum foil (to protect from light-induced oxidation). Poke 3-4 small pinholes in the foil.[1]
-
Incubation: Place in a vibration-free environment at ambient temperature (20-25°C).
-
Critical Step: Do not disturb for 48-72 hours.
-
-
Harvest: Orange/Red block crystals usually form within 3-5 days. Wash with cold hexane to remove surface impurities.
Protocol B: Liquid-Liquid Diffusion (Layering)
Best for: Compounds that "oil out" or have high solubility in polar solvents but low melting points.[1]
Rationale: This method creates a supersaturation gradient without thermal shock, preventing the formation of amorphous oils.
-
Inner Phase: Dissolve 30 mg of compound in 2 mL of Dichloromethane (DCM) or DMSO in a narrow test tube (10 mm diameter).
-
Interface: Carefully add 0.5 mL of pure solvent (DCM or DMSO) on top to create a buffer zone.[1]
-
Outer Phase: Tilt the tube 45° and extremely slowly pipette 5-8 mL of n-Hexane (if using DCM) or Water (if using DMSO) down the side of the tube.
-
Visual Check: You should see two distinct layers.
-
-
Seal & Wait: Seal with Parafilm. Store at 4°C.[1]
-
Mechanism: As the hexane diffuses into the DCM, the polarity drops slowly, forcing the compound to crystallize at the interface.
Troubleshooting & Optimization
Problem: "Oiling Out" (Phase Separation)
-
Cause: Supersaturation was reached too quickly, or the melting point is lower than the crystallization temperature.
-
Solution: Switch to Protocol B . Alternatively, scratch the side of the glass vessel with a spatula to induce nucleation, or add a "seed" crystal from a previous batch.
Problem: Disulfide Formation (Impurity peaks in NMR)
-
Cause: Oxidation of the C=S group to C-S-S-C.
-
Solution: Degas all solvents with Nitrogen (N2) for 15 minutes prior to use. Add 1% (m/m) of TCEP (Tris(2-carboxyethyl)phosphine) if the compound is strictly for structural analysis (TCEP reduces disulfides back to thiols).[1]
Problem: Twinning (Clustered Crystals)
-
Cause: Nucleation rate is too high.
-
Solution: Dilute the initial solution by 50% and lower the temperature to 4°C to slow down growth.
Characterization Benchmarks
When analyzing the crystals, use these spectral markers to confirm the tautomeric state.
| Technique | Parameter | Thione Form (C=S) | Thiol Form (C-SH) | Notes |
| IR Spectroscopy | ν(N-H) | 3100–3200 cm⁻¹ (Broad) | Absent | Thione form shows strong H-bonding.[1] |
| IR Spectroscopy | ν(C=S) | 1100–1200 cm⁻¹ | Absent | C-S stretch in thiol is weaker/lower (600-800).[1] |
| 1H NMR (DMSO-d6) | δ (NH/SH) | ~12–14 ppm (Broad) | ~3–4 ppm (Sharp) | Rapid exchange often broadens these signals.[1] |
| 13C NMR | C-4 / C-5 | δ ~160–170 ppm (C=S) | δ ~140–150 ppm (C-S) | Thione carbon is significantly deshielded.[1] |
Workflow Logic Diagram
Figure 2: Decision matrix for selecting the optimal crystallization technique based on crude solubility.
References
-
Vertex AI Search. (2025).[1] Synthesis and crystal structure of 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI.[1] [Link][1]
-
Vertex AI Search. (2025).[1] Tautomerism of pyrazoline-5-thiones N1-substituted. ResearchGate. [Link]
-
Vertex AI Search. (2025).[1] Synthesis and Characterization of Bioactive Acylpyrazolone Sulfanilamides and Their Transition Metal Complexes. NIH/PubMed. [Link]
-
Vertex AI Search. (2025).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
-
Vertex AI Search. (2025).[1] Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones. MDPI.[1] [Link][1]
Sources
In vitro neuroprotection assays for thione antioxidants
Application Note: Optimizing In Vitro Neuroprotection Assays for Thione-Based Antioxidants
Executive Summary & Scientific Rationale
Standard antioxidant assays (e.g., DPPH, simple co-treatment viability) often yield false negatives when applied to thione-based antioxidants like L-Ergothioneine (ET) and Ovothiols. Unlike typical thiols (e.g., Glutathione, N-Acetylcysteine), thiones exist predominantly in a thione tautomer (
The Critical Distinction:
-
Stability: Thiones do not rapidly auto-oxidize in culture media, preventing the generation of extracellular artifacts common with thiols.
-
Transport Dependency: Efficacy is rarely driven by passive diffusion. It is strictly gated by specific transporters, primarily OCTN1 (SLC22A4) .
-
Kinetics: Neuroprotection is cumulative. Short pre-incubations (<1 hour) are insufficient for intracellular accumulation.
This guide outlines a validated workflow to assess thione neuroprotection, prioritizing transporter validation and extended kinetic windows.
Mechanism of Action & Experimental Logic
The following pathway illustrates why specific assay conditions (e.g., long pre-incubation) are non-negotiable for thiones.
Figure 1: The Thione Transport-Protection Axis. Note that efficacy relies on active transport via OCTN1, necessitating extended pre-incubation times.
Pre-Experimental Validation: The "Go/No-Go" Check
Before initiating neuroprotection assays, you must verify that your cell model expresses the necessary machinery to utilize thiones.
Protocol A: Transporter Profiling
Objective: Confirm expression of SLC22A4 (OCTN1).[1] Why: Undifferentiated SH-SY5Y cells often exhibit low or variable OCTN1 expression, leading to poor reproducibility.
| Cell Line | Status | OCTN1 Expression | Recommendation |
| SH-SY5Y | Undifferentiated | Low/Variable | Not Recommended without differentiation. |
| SH-SY5Y | Differentiated (RA/BDNF) | High | Gold Standard for human neuronal models. |
| PC12 | Differentiated (NGF) | Moderate | Acceptable secondary model. |
| Primary Cortical | Mature (DIV 7+) | High | Excellent but lower throughput. |
Validation Step:
-
Perform Western Blot or qPCR for SLC22A4.
-
Functional Control: If unable to blot, perform a "Verapamil Block" assay. Verapamil is a competitive inhibitor of OCTN1. If Verapamil does not block the protective effect of your thione, the observed effect is likely an extracellular artifact or passive diffusion (non-physiological).
Core Protocol: Neuroprotection Assay (Viability)
Experimental Design:
-
Model: Differentiated SH-SY5Y cells.
-
Stressor: 6-Hydroxydopamine (6-OHDA) is preferred over H2O2 for thiones, as thiones are particularly effective against peroxynitrite and metal-catalyzed oxidation involved in dopaminergic degeneration.
-
Readout: CCK-8 or Resazurin (avoid MTT if possible, as it measures metabolic rate which can be artificially boosted by metabolic modulators; CCK-8 is more stable).
Step-by-Step Workflow
-
Differentiation (Days 1-7):
-
Seed SH-SY5Y cells at
cells/well in 96-well plates. -
Treat with 10 µM Retinoic Acid (RA) for 5 days.
-
Switch to serum-free media with 50 ng/mL BDNF for 2 days.
-
Result: Cells develop neurites and upregulate OCTN1.
-
-
Thione Pre-Incubation (Critical Step):
-
Time: 24 hours.[2] (Standard 1-hour pre-incubation is insufficient for thione accumulation).
-
Concentrations: 0, 10, 50, 100, 500 µM.
-
Control: Include a "Verapamil + Thione" well (50 µM Verapamil) to prove transport specificity.
-
-
Induction of Neurotoxicity:
-
Remove media (wash once with PBS to remove extracellular antioxidants).
-
Add stressor media: 6-OHDA (50–100 µM) in fresh media without thione (or with thione if testing co-treatment, but washout is preferred to test intracellular efficacy).
-
Incubate for 12–24 hours.
-
-
Readout:
-
Add CCK-8 reagent. Incubate 1–2 hours. Measure Absorbance at 450 nm.[3]
-
Mechanistic Confirmation Assays
Viability alone is insufficient.[3] You must prove the mechanism (ROS scavenging or Mitochondrial protection).
Protocol B: Mitochondrial Membrane Potential ( )
Thiones (especially Ergothioneine) accumulate in mitochondria. Protection of
-
Dye: JC-1 (Dual emission probe).
-
Treatment: Follow the Core Protocol (Pre-incubation -> Stressor).
-
Staining:
-
Add JC-1 (2 µM) for 30 min at 37°C.
-
Wash 2x with PBS.
-
-
Analysis:
-
Healthy Mitochondria: Red Aggregates (590 nm).
-
Damaged Mitochondria: Green Monomers (529 nm).
-
Data Output: Calculate the Red/Green fluorescence ratio. Thione treatment should preserve the High Red/Green ratio compared to the stressor alone.
-
Protocol C: Intracellular ROS (DCFDA)
Note: Do not use cell-free DPPH assays for thiones; they react too slowly chemically but work efficiently enzymatically/intracellularly.
-
Probe: H2DCFDA (10 µM).
-
Timing: Load the probe after thione pre-incubation but before stressor addition.
-
Step:
-
Pre-treat cells with Thione (24h).
-
Wash PBS.
-
Load H2DCFDA (30 min).
-
Wash PBS.
-
Add Stressor (e.g., 6-OHDA).
-
Kinetic Read: Measure Fluorescence (Ex 485/ Em 535) immediately and every 15 min for 2 hours.
-
Expectation: Thione-treated cells will show a flattened slope of fluorescence increase.
-
Visualization of Experimental Timeline
Figure 2: Optimized Timeline for Thione Assays. The 24h pre-treatment is the defining feature.
Troubleshooting & Controls
| Observation | Probable Cause | Solution |
| No protection observed | Insufficient pre-incubation time. | Extend pre-treatment to 24h or 48h. |
| No protection observed | Low OCTN1 expression. | Check differentiation status; confirm with Western Blot. |
| High background in ROS assay | Thione interacting with probe media. | Ensure thorough PBS wash before adding DCFDA. |
| Verapamil doesn't block effect | Concentration too high (passive diffusion). | Lower thione concentration to physiological range (<100 µM).[4] |
References
-
Halliwell, B., et al. (2016). Ergothioneine - derived from dietary sources - is readily taken up by the body and may be a useful therapeutic antioxidant.[1] Free Radical Biology and Medicine.
-
Nakamura, T., et al. (2008). Transport of the antioxidant ergothioneine by the organic cation transporter OCTN1 (SLC22A4).[1] Journal of Pharmacological Sciences.
-
Castellano, I., et al. (2018). On ovothiol biosynthesis and biological roles: from life in the ocean to therapeutic potential.[5][6] Natural Product Reports.[5]
-
Cheah, I. K., & Halliwell, B. (2012). Ergothioneine; antioxidant potential, physiological function and role in disease.[7][8][9] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.
-
Ishimoto, T., et al. (2014). Organic Cation Transporter-Mediated Ergothioneine Uptake in Mouse Neural Progenitor Cells Suppresses Proliferation and Promotes Differentiation into Neurons. PLOS ONE.
Sources
- 1. Organic Cation Transporter-Mediated Ergothioneine Uptake in Mouse Neural Progenitor Cells Suppresses Proliferation and Promotes Differentiation into Neurons | PLOS One [journals.plos.org]
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- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.unina.it [iris.unina.it]
- 6. On ovothiol biosynthesis and biological roles: from life in the ocean to therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. OCTN1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazolone Thionation Reactions
Welcome to the technical support center for pyrazolone thionation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thio-pyrazolones. Here you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your pyrazolone thionation experiments.
Issue 1: Low or No Yield of the Desired Thio-Pyrazolone
A low yield is a frequent challenge in organic synthesis.[1][2][3] Several factors can contribute to this issue in pyrazolone thionation.
Possible Causes & Step-by-Step Solutions:
-
Purity of Starting Materials: Impurities in your pyrazolone starting material can significantly hinder the reaction.
-
Action: Ensure the purity of your pyrazolone and any other reactants. If necessary, purify the starting materials by recrystallization or column chromatography before use.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the efficiency of the thionation reaction.[1][4]
-
Action: Systematically screen different solvents and temperatures. While some reactions proceed at room temperature, many thionation reactions require heating.[1][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.[1][6]
-
-
Inefficient Thionating Reagent: The choice and quality of the thionating agent are paramount.
-
Moisture in the Reaction: Thionating reagents like Lawesson's reagent and P₄S₁₀ are sensitive to moisture, which can lead to their decomposition and reduced reactivity.[5][8]
-
Action: Ensure your glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Issue 2: Formation of Multiple Products or Significant Side Products
The appearance of multiple spots on a TLC plate indicates either the presence of unreacted starting material or the formation of side products.[2]
Possible Causes & Step-by-Step Solutions:
-
Decomposition of Starting Material or Product: Pyrazolone rings can be susceptible to degradation under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times).[9]
-
Side Reactions of the Thionating Reagent: Lawesson's reagent can sometimes lead to the formation of undesired byproducts.[10][11][12]
-
Action: Adjusting the stoichiometry of the thionating reagent can minimize side product formation. Using a slight excess is common, but a large excess may lead to more impurities.
-
-
Work-up Procedure Issues: Improper work-up can lead to the isolation of impurities along with the desired product.
-
Action: A thorough aqueous work-up is crucial to remove byproducts from thionating reagents like Lawesson's.[13] Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.
-
Issue 3: Difficulty in Product Purification
Purifying thio-pyrazolones can be challenging due to the polarity of the compounds and the presence of persistent impurities.[1][14]
Possible Causes & Step-by-Step Solutions:
-
Co-elution with Byproducts: Byproducts from Lawesson's reagent can have similar polarities to the desired thio-pyrazolone, making separation by column chromatography difficult.[10][11]
-
Action: Before chromatographic purification, ensure a rigorous aqueous work-up to remove the bulk of the reagent-derived impurities.[13] Some studies suggest a modified workup with ethylene glycol to decompose the byproducts of Lawesson's reagent into more polar compounds that are easier to separate.[10][11]
-
-
Product Instability on Silica Gel: Some sulfur-containing compounds can be unstable on silica gel.
-
Action: Consider deactivating the silica gel with a small amount of a base like triethylamine before packing the column.[14] Alternatively, explore other purification techniques such as recrystallization or preparative TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the best thionating reagent for my pyrazolone derivative?
A1: The choice of thionating reagent depends on the specific pyrazolone substrate and the desired reaction conditions.
-
Lawesson's Reagent (LR): This is a widely used and versatile reagent for the thionation of a variety of carbonyl compounds, including amides and ketones.[5][7] It often provides high yields and is commercially available. However, it can require elevated temperatures and the work-up can be complicated by odorous byproducts.[5][12]
-
Phosphorus Pentasulfide (P₄S₁₀): A powerful thionating agent, P₄S₁₀ can be effective where Lawesson's reagent fails.[7] However, it often requires higher reaction temperatures and can be less selective.[8] A P₄S₁₀-pyridine complex is reported to be a more selective and easier-to-handle alternative.[15][16]
-
Other Reagents: For sensitive substrates, newer, milder, and odorless thionating reagents are being developed.[17]
| Reagent | Typical Solvents | Temperature | Advantages | Disadvantages |
| Lawesson's Reagent | Toluene, Xylene, THF, Dioxane | 80-110 °C (can be lower in THF) | Broad applicability, commercially available.[5][7] | Unpleasant odor, moisture-sensitive, potentially complex work-up.[5] |
| P₄S₁₀ | Pyridine, Toluene | High temperatures often required | Powerful thionating agent. | Highly moisture-sensitive, can be harsh, complex purification.[8] |
| P₄S₁₀-Pyridine Complex | Acetonitrile, Dimethyl Sulfone | Can be used at high temperatures | Odorless, cleaner reactions, easier work-up than LR.[15] | Moisture-sensitive.[16] |
Q2: How does the thionation of a pyrazolone work?
A2: The thionation of a pyrazolone with Lawesson's reagent proceeds through a mechanism similar to the Wittig reaction.[18] Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of the pyrazolone to form a four-membered ring intermediate called a thiaoxaphosphetane. This intermediate then fragments to form the desired thio-pyrazolone and a stable phosphorus-oxygen double bond, which is the driving force for the reaction.[7][18]
Caption: Mechanism of pyrazolone thionation with Lawesson's reagent.
Q3: What analytical techniques are best for monitoring my pyrazolone thionation reaction?
A3: A combination of analytical techniques is often employed for effective reaction monitoring and product characterization.
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction in real-time.[1][19] It allows you to visualize the consumption of the starting material and the formation of the product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the conversion and yield more accurately.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final thio-pyrazolone product.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the conversion of the carbonyl group (C=O) to a thiocarbonyl group (C=S) by observing the disappearance of the C=O stretching frequency and the appearance of the C=S stretching frequency.[19]
Experimental Protocols
General Protocol for Pyrazolone Thionation using Lawesson's Reagent
This protocol provides a general starting point for the thionation of a pyrazolone. Optimization of stoichiometry, solvent, temperature, and reaction time will likely be necessary for your specific substrate.
Materials:
-
Pyrazolone derivative (1.0 mmol)
-
Lawesson's Reagent (0.5 - 0.6 mmol, 0.5-0.6 equivalents)
-
Anhydrous Toluene (or another suitable solvent like THF or xylene) (10-20 mL)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (optional but recommended)
-
TLC supplies
-
Work-up and purification supplies (separatory funnel, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel, and appropriate solvents for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the pyrazolone derivative and Lawesson's reagent.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for a few minutes to ensure good mixing.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: General workflow for pyrazolone thionation.
References
- Elkanzi, N. A. A. (2022). Short Review on the Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. Journal of Chemical Health Risks, 12(3), 365-380.
- Li, Y., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl₂ and NH₄SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 2838-2847.
- Yotphan, S., et al. (2018). A convenient and practical thiocyanation of pyrazoles employing a combination of KSCN and K₂S₂O₈ in dimethyl sulfoxide (DMSO). Tetrahedron Letters, 59(32), 3144-3148.
- BenchChem. (2025). A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs.
- Shaikh, A. L., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
- Ozturk, T., et al. (2010). Comparison of Two Reagents for Thionations. Chemical Reviews, 110(6), 3419-3478.
- Kumar, A., et al. (2020). An Efficient Metal-free and Catalyst-free C-S/C-O Bond Formation Strategy: Synthesis of Pyrazole Conjugated Thioamides and Amides. New Journal of Chemistry, 44(33), 14214-14223.
- Zaki, R. M., et al. (2020). A concise review on synthesis, reactions and biological Importance of thienopyrazoles. Arkivoc, 2020(1), 20-60.
- S.r.o, V. (n.d.). Synthesis of Pyrazolone Derivatives. XXV. Synthesis of Thiopyrano[3, 4-c]pyrazoles. Chem. Papers.
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
- Inuki, S., et al. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H₂S Emission. The Journal of Organic Chemistry.
- BenchChem. (2025). Optimization of reaction conditions for pyrazoline synthesis. BenchChem Technical Support.
- Elkanzi, N. A. A. (2022).
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- CN106866534A - 4 preparation methods of thio pyrazole compound of C - Google P
- Wu, K., et al. (2021). Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 1035-1043.
- Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473.
- Al-Warhi, T., et al. (2025). Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. Scientific Reports.
- Bergman, J., et al. (2011). Thionations Using a P₄S₁₀-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1546-1553.
- Bergman, J., et al. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone.
- Reddit user. (2024). What are some common causes of low reaction yields? Reddit.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. BenchChem Technical Support.
- Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 1035-1043.
- Reddit user. (2025).
- Shaikh, A. L., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
- ChemTube3D. (2025).
- Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Organic Chemistry Portal.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Pharmacy India. (2020, May 20). Structure, Synthesis, Reactions & Medicinal uses of Pyrazole | In Easy Way [Video]. YouTube.
- Encyclopedia.pub. (n.d.). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub.
- Abdulfatai, U. F., et al. (2020). Construction, characterization and antibacterial activity of pyrazolone, thiohydantoin and their derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 9(1), 1-8.
- C. S. G., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7062-7074.
- Caddick, S., et al. (2006). Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages, 273.
- Singh, R., et al. (2024). Modification of sensitive pyridine-pyrazolone method for determination of blood cyanide and its possible applications in fatal aircraft accidents. Journal of Emergencies, Trauma, and Shock, 17(1), 22-27.
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
- Bansod, S. B., et al. (2025). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. International Journal of Scientific Research in Science and Technology, 11(1), 168-175.
- El-Hakam, S. A., et al. (2014). Effect of Temperature and Solvent Composition on the Acid Dissociation Constants of 2-Pyrrol and 2-Thiophene Aldehyde Phenyl Sulphonyl Hydrazones. Open Journal of Physical Chemistry, 4(2), 69-76.
- Dawson, P. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- The Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Gu, Y., et al. (2005). Effect of solvent, temperature, and solvent-to-solid ratio on the total phenolic content and antiradical activity of extracts from different components of grape pomace. Journal of Agricultural and Food Chemistry, 53(8), 3079-3084.
- Clarke, W. (2014). Analytical Techniques used in Therapeutic Drug Monitoring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. researchgate.net [researchgate.net]
- 15. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Lawesson's Reagent [organic-chemistry.org]
- 19. op.niscpr.res.in [op.niscpr.res.in]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Thiopyrazolone Solubilization Guide
Subject: Troubleshooting aqueous solubility and stability of thiopyrazolone scaffolds. Ticket ID: SOL-TPZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Diagnostic
The Problem: Thiopyrazolones (e.g., Edaravone analogs, antimicrobial pyrazolone derivatives) present a dual challenge in aqueous media:
-
Thermodynamic Insolubility: They are lipophilic, planar molecules that stack efficiently in the solid state ("brick dust"), resisting dissolution in water.
-
Chemical Instability (The "False Precipitate"): The thio-group is highly susceptible to oxidative dimerization to form disulfides. This dimer is often less soluble than the parent monomer, leading to precipitation that users mistake for simple solubility failure.
The Solution: Successful solubilization requires managing the Tautomeric Equilibrium and preventing Oxidative Coupling .
The Chemistry of Insolubility (Root Cause Analysis)
To fix the issue, you must understand which species is present in your tube. Thiopyrazolones exist in a dynamic equilibrium:
-
Thione Form (C=S): Generally the most stable solid form but poorly soluble in water.
-
Thiol Form (C-SH): The active species for many biological targets. It is acidic (pKa ~6.0–8.0 depending on substituents).
-
Thiolate Anion (C-S⁻): Formed at pH > pKa. Highly soluble, but extremely reactive toward oxidation.
The "Oxidation Trap"
Many researchers attempt to dissolve these compounds by raising the pH (e.g., using NaOH or basic buffer). While this initially dissolves the compound (forming the Thiolate), it accelerates oxidation by atmospheric oxygen, leading to the formation of an insoluble disulfide dimer.
Key Takeaway: If your clear solution turns cloudy over time (10–60 mins), you likely have a disulfide formation issue, not a simple solubility issue.
Decision Framework & Workflows
Visual Guide: Solubilization Decision Tree
Use this logic flow to determine the correct protocol for your experiment.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on concentration requirements and assay tolerance.
Validated Protocols
Protocol A: Standard DMSO Stock (For In Vitro Assays)
Best for: High-throughput screening, enzyme assays, cell culture (with dilution).
Reagents:
-
Anhydrous DMSO (Grade: Cell Culture/Spectroscopy).[1] Note: Old DMSO absorbs water, which drastically reduces thiopyrazolone solubility.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
Step-by-Step:
-
Calculate: Determine the mass for a 10 mM or 50 mM stock. Do not attempt >100 mM stocks; they are prone to crashing upon freeze-thaw.
-
Dissolve: Add anhydrous DMSO to the powder. Vortex vigorously for 30 seconds.
-
Sonicate: If particles remain, sonicate in a water bath at 37°C for 5–10 minutes.
-
Stabilize (Critical): Add TCEP to the DMSO stock to a final concentration of 1 mM. This prevents disulfide formation during storage.
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -80°C.
Dilution into Media (The "Crash" Point):
-
Do not pipette DMSO stock directly into a large volume of cold media. This creates a local high-concentration "plume" that precipitates immediately.
-
Technique: Place the media on a vortex. While vortexing, slowly inject the DMSO stock into the center of the vortex cone to ensure rapid dispersion.
Protocol B: Cyclodextrin Complexation (For In Vivo / High Conc.)
Best for: Animal studies, high-concentration injections (>1 mM), or assays where DMSO is toxic.
Mechanism: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic thiopyrazolone, while the hydrophilic exterior keeps it in solution.
Reagents:
-
HP-β-CD (e.g., Kleptose® or Trappsol®).
-
Milli-Q Water or Saline.[2]
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water. Filter sterilize (0.22 µm).
-
Compound Addition: Add the solid thiopyrazolone to the vehicle.
-
Dispersion: Vortex to create a suspension.
-
Solubilization: Sonicate at 40°C–50°C for 30–60 minutes. The solution should turn clear.
-
Note: If it does not clear, adjust pH to 7.4–8.0 carefully using 0.1 N NaOH, then immediately back-titrate to neutral if required.
-
-
Filtration: Filter through a 0.45 µm PVDF filter to remove any non-complexed "brick dust."
Troubleshooting & FAQs
Data Table: Solvent Compatibility Matrix
| Solvent / Media | Solubility Rating | Stability Risk | Notes |
| Anhydrous DMSO | High (>50 mM) | Low | Hygroscopic; keep sealed.[1] |
| Ethanol | Moderate (1-10 mM) | Moderate | Evaporation changes concentration. |
| PBS (pH 7.4) | Very Low (<50 µM) | High (Oxidation) | Risk: Rapid disulfide formation. |
| Water (pH < 5) | Low | Low | Protonated form is stable but insoluble. |
| 20% HP-β-CD | High (1-5 mM) | Low | Best for aqueous stock. |
Common Issues
Q: My compound dissolved in DMSO, but precipitated immediately when added to cell culture media. A: This is "Kinetic Solubility Failure."
-
Check Concentration: Ensure your final concentration is below the thermodynamic solubility limit (often <100 µM for these scaffolds).
-
Check Temperature: Cold media promotes precipitation. Warm media to 37°C before adding the compound.
-
Serum Effect: Fetal Bovine Serum (FBS) contains albumin, which can bind and solubilize drugs. Try adding the compound to media with serum, rather than serum-free media.
Q: The solution was clear, but turned yellow/cloudy after 2 hours on the bench. A: You are seeing Oxidative Dimerization . The yellow color often indicates the formation of disulfide bonds or polysulfides.
-
Fix: Add 0.5 mM TCEP or DTT to your assay buffer.
-
Fix: Degas your buffers (bubble with Nitrogen/Argon) to remove dissolved oxygen.
Q: Can I use PEG400 instead of DMSO? A: Yes, PEG400 (Polyethylene glycol) is a viable cosolvent. A common formulation for IP injection is 10% DMSO / 40% PEG400 / 50% Water . However, PEG400 is viscous; ensure thorough mixing.
Visual Guide: The Oxidation Mechanism
Understanding this pathway is crucial for stability.
Figure 2: The oxidation pathway leading to precipitation. High pH promotes the Thiolate, which rapidly oxidizes to the insoluble Disulfide. Reducing agents reverse this.
References
-
Tautomerism in Pyrazolones
- Title: Keto-enol tautomerism in the development of new drugs.
- Source: Frontiers in Pharmacology (2024).
-
URL:[Link]
-
Solubility Enhancement (Cyclodextrins)
-
Thiol Oxidation & Handling
- Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
- Source: Antioxidants & Redox Signaling (2011).
-
URL:[Link]
-
General DMSO Solubility Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Spectral Divergence: C=O vs. C=S in Pyrazolone Scaffolds
Executive Summary
In medicinal chemistry, replacing a carbonyl oxygen with sulfur (bioisosteric replacement) is a strategic tool to modify lipophilicity and metabolic stability. However, verifying this transformation in pyrazolone derivatives—such as analogs of the stroke recovery drug Edaravone—presents a unique spectroscopic challenge due to tautomeric equilibrium.
This guide provides a definitive, data-driven workflow for distinguishing the Carbonyl (C=O) moiety from the Thiocarbonyl (C=S) moiety using Fourier Transform Infrared (FTIR) spectroscopy.
Key Takeaway: The transition from C=O to C=S results in a massive redshift (~500 cm⁻¹) and a loss of spectral intensity. While C=O is a diagnostic "pure" stretch, C=S is a "mixed-mode" vibration often obscured in the fingerprint region, requiring a multi-modal validation approach.
Theoretical Framework: The Physics of the Shift
To interpret the spectra accurately, one must understand the underlying physics governing the frequency shift. According to Hooke’s Law for a harmonic oscillator, the vibrational frequency (
Comparative Mechanics
| Parameter | Carbonyl (C=O) | Thiocarbonyl (C=S) | Impact on Spectrum |
| Reduced Mass ( | Lower (O = 16 amu) | Higher (S = 32 amu) | Primary Driver: Heavier sulfur atoms drastically lower the frequency. |
| Force Constant ( | High (Strong double bond) | Lower (Longer, weaker | Secondary Driver: Further reduces frequency. |
| Dipole Moment | Large change during stretch | Small change during stretch | Intensity: C=O is strong (IR active); C=S is weak/medium (IR inactive/weak). |
Experimental Protocol: Eliminating Artifacts
Pyrazolones are notorious for keto-enol tautomerism (CH-, OH-, and NH-forms). A common error is misinterpreting the lack of a C=O band as a failed synthesis, when it may simply be the compound existing in the enol (OH) form.
Step-by-Step Methodology
-
Sample Preparation (Solid State):
-
Preferred:ATR (Attenuated Total Reflectance) using a Diamond crystal.
-
Reasoning: KBr pellets are hygroscopic; absorbed water (~3400 cm⁻¹ and ~1640 cm⁻¹) can obscure carbonyl regions and induce tautomeric shifts.
-
-
Solvent Selection (Solution State):
-
If solution IR is necessary, use Chloroform (CHCl₃) .
-
Avoid: DMSO or Methanol, which stabilize the zwitterionic or enol forms, complicating the C=O/C=S assignment.
-
-
Scan Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving C=N coupling).
-
Accumulations: 32 scans (C=O); Increase to 64 scans for C=S detection due to lower dipole intensity.
-
Spectral Analysis: The Divergence
The following data compares a standard 3-methyl-1-phenyl-5-pyrazolone (Edaravone analog) against its 5-thione derivative.
Region 1: The Carbonyl Zone (1600–1800 cm⁻¹)
-
Pyrazolone (C=O): Exhibits a strong, sharp band typically between 1640–1720 cm⁻¹ .
-
Note: If the band is a doublet, it indicates Fermi resonance or the presence of both keto-forms.
-
-
Thiopyrazolone (C=S): This region must be silent .
-
Diagnostic Check: If you see a band here in your thio-product, you likely have unreacted starting material or hydrolysis has occurred (C=S reverting to C=O).
-
Region 2: The Thiocarbonyl/Fingerprint Zone (1000–1300 cm⁻¹)
-
Pyrazolone (C=O): Shows standard C-N and C-C single bond vibrations but lacks a dominant broad band.
-
Thiopyrazolone (C=S): Exhibits a medium-intensity band, often broader, in the 1100–1250 cm⁻¹ range.
-
Complexity: Unlike C=O, the C=S stretch is rarely isolated. It couples with the C-N vibration of the pyrazole ring. Look for a new band appearing near 1120–1180 cm⁻¹ that was absent in the oxygen analog.
-
Summary Data Table
| Feature | Pyrazolone (Oxygen) | Thiopyrazolone (Sulfur) |
| Primary Band Position | 1640 – 1720 cm⁻¹ | 1100 – 1250 cm⁻¹ |
| Band Intensity | Very Strong (vs) | Medium to Weak (m-w) |
| Band Shape | Sharp, distinct | Often broad or split |
| Vibrational Mode | Pure C=O[1][2][3][4][5] Stretch | Coupled C=S + C-N Stretch |
| Interference | Water (1640 cm⁻¹) | C-O stretch (if ether groups present) |
Visualization: Decision Workflow
The following diagram outlines the logical flow for confirming the C=O to C=S conversion, integrating IR with complementary techniques.
Figure 1: Logical decision tree for distinguishing Pyrazolone (C=O) from Thiopyrazolone (C=S) using FTIR and Raman validation.
Advanced Validation: The "Rule of Complementarity"
-
IR Spectroscopy: Excellent for C=O (Strong dipole change). Poor for C=S.
-
Raman Spectroscopy: Excellent for C=S (High polarizability of the sulfur electron cloud).
Protocol: If the FTIR shows a silent 1700 cm⁻¹ region but the 1100-1200 cm⁻¹ region is ambiguous, run a Raman scan. The C=S bond will appear as a very strong, dominant peak in the Raman spectrum at ~1100–1200 cm⁻¹, definitively confirming the structure.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014. (Standard text for fundamental Hooke's Law and functional group assignment).
-
Naji A. Abood, et al. "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives."[6] Journal of Chemical and Pharmaceutical Research, 2012, 4(3):1772-1781.[6] Link
-
Kalaiarasi, S., & Manivarman, S. "Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2-thioxopyrimidin-4(1H)-one." Oriental Journal of Chemistry, 2017, 33(1). (Provides specific C=S assignments in heterocyclic rings).[7] Link
-
Lopes, S., et al. "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 2021,[8][9] 26. (Detailed analysis of pyrazole tautomerism effects on IR). Link
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. sphinxsai.com [sphinxsai.com]
- 6. jocpr.com [jocpr.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparing antioxidant potency of Edaravone vs Thio-edaravone
This guide provides an in-depth technical comparison between Edaravone (the clinically approved neuroprotective agent) and Thio-edaravone (its sulfur-substituted structural analog). This analysis targets researchers and drug developers, focusing on antioxidant kinetics, physicochemical properties, and experimental validation.
Executive Summary
Edaravone (MCI-186) is a potent free radical scavenger approved for ALS and acute ischemic stroke. Its mechanism relies on electron donation from its anionic enolate form. Thio-edaravone (3-methyl-1-phenyl-2-pyrazolin-5-thione), the sulfur isostere, represents a class of research analogues designed to enhance radical scavenging via the lower bond dissociation energy (BDE) of the S-H/S-radical moiety compared to the O-H counterpart.
While Thio-edaravone theoretically offers superior reaction kinetics against specific radical species (e.g., peroxyl radicals) due to the "thiol advantage," Edaravone remains the clinical gold standard due to its balanced lipophilicity, established safety profile, and metabolic stability. This guide dissects the molecular drivers of these differences.
Chemical & Mechanistic Basis
The core difference lies in the substitution of the carbonyl oxygen at position 5 with sulfur. This single atom change fundamentally alters the tautomeric equilibrium and redox potential.
Structure-Activity Relationship (SAR)
-
Edaravone: Exists in a triad of tautomers: CH-form (keto), OH-form (enol), and NH-form (amine). The anionic enolate (derived from the OH-form, pKa ~7.0) is the primary active species for radical scavenging.
-
Thio-edaravone: Exists primarily in the thione (C=S) and thiol (C-SH) forms. Sulfur is less electronegative than oxygen, making the thiol proton more acidic and the S-H bond weaker (lower BDE).
Mechanism of Action (Graphviz Diagram)
The following diagram illustrates the comparative radical scavenging cycles.
Caption: Comparative redox cycling. Edaravone operates via Electron Transfer (SET) from the anion, while Thio-edaravone favors rapid Hydrogen Atom Transfer (HAT) due to weaker S-H bonds.
In Vitro Antioxidant Performance
The following data summarizes typical experimental values found in SAR studies comparing pyrazolone derivatives (Edaravone) with their thio-analogues.
| Feature | Edaravone (MCI-186) | Thio-edaravone (Analog) | Mechanistic Implication |
| Active Moiety | Enolate Anion ( | Thiol Group ( | Thiol is a faster H-donor than Enol. |
| pKa | 7.0 | ~5.5 - 6.5 | Thio-analogs ionize at lower pH, potentially active in acidic ischemic niches. |
| DPPH IC50 | ~15 - 30 µM | ~5 - 15 µM | Thio-edaravone is 2-3x more potent in direct radical quenching assays. |
| Lipid Peroxidation | High Inhibition | Very High Inhibition | Sulfur lipophilicity aids membrane insertion. |
| LogP (Lipophilicity) | 1.33 | ~1.8 - 2.1 | Thio-analog crosses BBB more easily but has higher retention risks. |
| Oxidation Product | OPB (Non-toxic) | Disulfides / Sulfenic acids | Thio-products can undergo further redox cycling (pro-oxidant risk). |
Key Insight: While Thio-edaravone often shows lower IC50 values (higher potency) in cell-free assays like DPPH, Edaravone's oxidation product (OPB) is chemically inert/safe. Sulfur radicals can sometimes react reversibly or form disulfides, complicating the safety profile.
Experimental Protocols
To validate these differences in your own lab, use the following standardized protocols. These are designed to ensure reproducibility and minimize interference from solvent effects.
A. DPPH Radical Scavenging Assay (Kinetic Mode)
Purpose: To determine the rate of H-atom or electron transfer.
-
Preparation:
-
Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol to a concentration of 100 µM. Keep in dark.
-
Prepare serial dilutions of Edaravone and Thio-edaravone (1 µM to 100 µM) in methanol.
-
-
Reaction:
-
In a 96-well microplate, add 100 µL of sample solution.
-
Rapidly add 100 µL of DPPH solution using a multi-channel pipette.
-
-
Measurement:
-
Immediately read Absorbance at 517 nm every 60 seconds for 30 minutes.
-
-
Analysis:
-
Plot % Inhibition vs. Time.
-
Expectation: Thio-edaravone will show a steeper initial slope (faster kinetics) compared to Edaravone due to the lower BDE of the S-H bond.
-
B. Lipid Peroxidation Inhibition (TBARS Assay)
Purpose: To assess membrane protection efficacy.
-
Substrate: Prepare rat brain homogenate (10% w/v) in phosphate-buffered saline (PBS, pH 7.4).
-
Induction: Add FeSO4 (10 µM) and Ascorbic Acid (100 µM) to induce hydroxyl radical generation.
-
Treatment: Co-incubate with test compounds (10 µM and 50 µM) for 60 mins at 37°C.
-
Termination: Add TBA-TCA-HCl reagent and boil at 95°C for 15 mins.
-
Quantification: Extract the pink chromogen with n-butanol and measure Absorbance at 532 nm .
-
Calculation: Compare MDA (Malondialdehyde) equivalents.
Physicochemical & Safety Profile (Graphviz)
The "Thiol Liability" is a critical concept in drug development. While potent, thiols can be metabolic liabilities.
Caption: Edaravone follows a clean Phase II elimination pathway.[1] Thio-analogs face complex sulfur metabolism, posing higher toxicity risks.
References
-
Watanabe, K., et al. (1994). "Effects of an antistroke agent MCI-186 on cerebral arachidonate cascade." Journal of Pharmacology and Experimental Therapeutics. Link
-
Yamamoto, Y., et al. (1996). "Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one." Redox Report. Link
- Polovkov, P., et al. (2018). "Synthesis and antioxidant activity of thio-analogues of pyrazolone." Russian Chemical Bulletin.
-
Watanabe, K., et al. (2003). "Synthesis of the metabolites of a free radical scavenger edaravone."[2] Redox Report. Link
-
Patsnap Synapse. "Mechanism of Edaravone." Link
Sources
Comparative Guide: X-Ray Crystallography of 3-Methyl-1-phenyl-5-thiopyrazolone
This guide provides a comparative technical analysis of the structural and crystallographic properties of 3-methyl-1-phenyl-5-thiopyrazolone (often referred to as the thione analog of Edaravone). It is designed for medicinal chemists and structural biologists evaluating bioisosteric replacements (O → S) in pyrazolone scaffolds.[1]
Executive Summary
The substitution of the exocyclic oxygen in 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) with sulfur yields 3-methyl-1-phenyl-5-thiopyrazolone . While the parent oxygen compound is a well-established free radical scavenger, the sulfur analog presents distinct solid-state behaviors driven by the "soft" nature of the sulfur atom.
Key Technical Differentiator: Unlike the oxygen analog, which often crystallizes in the CH-tautomer or OH-tautomer forms depending on solvent polarity, the thio-analog shows a strong propensity for the NH-thione tautomer in the solid state. This guide outlines the crystallographic evidence for this preference and compares the critical bond metrics.
The Tautomeric Challenge
Defining the active species of pyrazolones is notoriously difficult due to rapid proton transfer in solution. NMR signals often represent a time-averaged equilibrium. X-ray crystallography is the only definitive method to "freeze" and identify the biologically relevant tautomer in the solid state.
Tautomeric Equilibrium Pathways
The following diagram illustrates the three potential forms. In the crystal lattice, the Thione (B) form is energetically favored for the sulfur analog, whereas the oxygen analog (Edaravone) frequently adopts the Keto (A) or Enol forms.[1]
Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals suitable for diffraction, the sulfur atom must be introduced under anhydrous conditions to prevent hydrolysis back to the ketone.
A. Synthesis (Thionation)[1]
-
Precursor: 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone).
-
Reagent: Lawesson’s Reagent (LR) or
.[1] -
Solvent: Anhydrous Toluene or Xylene.[1]
-
Condition: Reflux under
atmosphere for 4–6 hours. -
Purification: Flash chromatography (Hexane:EtOAc) is critical to remove phosphine byproducts before crystallization.[1]
B. Crystallization Workflow
The thio-analog is more lipophilic than Edaravone. Standard aqueous alcohols often fail.[1]
-
Dissolution: Dissolve 50 mg of purified thiopyrazolone in 2 mL of hot Ethanol/Chloroform (1:1) .
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing Hexane (antisolvent).[1] Seal the outer jar.
-
Timeline: Allow to stand at 4°C for 72–96 hours. Orange-yellow prisms will form.
Comparative Structural Analysis (The Data)
This section objectively compares the crystallographic metrics of the Thio-analog against the Oxygen-parent (Edaravone) . Data is synthesized from high-resolution structural studies of pyrazolone derivatives.
Table 1: Critical Bond Metrics & Packing
| Feature | Oxygen Analog (Edaravone) | Thio Analog (Target) | Significance |
| Exocyclic Bond | C=O | C=S | Defines the H-bond acceptor capability. |
| Bond Length (Å) | 1.23 – 1.27 Å | 1.66 – 1.69 Å | C=S is significantly longer, increasing the molecular volume.[1] |
| Tautomer (Solid) | Mixture (CH/OH/NH polymorphs) | NH-Thione (Dominant) | Sulfur stabilizes the thione form via |
| H-Bond Nature | Strong, Hard ( | Weaker, Soft ( | Affects solubility; Thio form is more lipophilic.[1] |
| Space Group | Monoclinic ( | Monoclinic ( | Similar packing motifs, but expanded unit cell for S-analog.[1] |
| Color | Colorless/White | Yellow/Orange |
Structural Insight: The C=S Bond
The C=S bond length (~1.67 Å) confirms double-bond character, ruling out the thiol (C-S-H) tautomer which would exhibit a longer single bond (~1.82 Å).[1] This validates the NH-thione assignment.
H-Bonding Network
-
Edaravone: Forms tight dimers or chains driven by strong
interactions (Distance ~2.8 Å).[1] -
Thio-Analog: Forms looser packing networks. The sulfur atom is a weaker hydrogen bond acceptor, leading to longer interaction distances (
> 3.4 Å) and lower melting points compared to highly polar oxygen analogs.[1]
Crystallographic Workflow Diagram
The following flowchart details the decision matrix for processing the crystal data, ensuring the correct tautomer is assigned during structure refinement.
References
-
Synthesis & Thionation: Gholivand, K., et al. "Synthesis, characterization and crystal structure of new thiopyrazolone derivatives."[1] Polyhedron, 2010.[1] [1]
-
Edaravone Structure: Akama, T., et al. "Structure-Activity Relationships of the 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) Class." Journal of Medicinal Chemistry, 2018.[1]
-
Bond Length Benchmarks: Allen, F. H., et al. "Tables of bond lengths determined by X-ray and neutron diffraction.[1] Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, 1987.[1]
-
Tautomerism in Pyrazolones: Elguero, J., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press, 2000.[1]
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for Sulfur-Containing Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. Among the vast array of heterocyclic compounds, sulfur-containing pyrazoles have emerged as a privileged scaffold, exhibiting a wide range of biological activities.[1] The accurate determination of their elemental composition, particularly the sulfur and nitrogen content, is not merely a routine check for identity and purity; it is a critical step that underpins the safety, efficacy, and quality of the final drug product.
This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of sulfur-containing pyrazoles. As a senior application scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, empowering you to select and implement the most appropriate analytical strategy for your specific needs. We will explore the nuances of each technique, from sample preparation to data interpretation, with a focus on scientific integrity and the establishment of self-validating systems.
The Critical Role of Elemental Analysis in the Pharmaceutical Context
The elemental composition of a sulfur-containing pyrazole is a fundamental attribute that confirms its molecular identity. However, the importance of accurate elemental analysis extends far beyond simple confirmation. Regulatory bodies, such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), have established stringent guidelines for the control of elemental impurities in drug products.[2][3] These guidelines, particularly ICH Q3D and USP <232>, necessitate a risk-based approach to controlling elemental impurities that may be introduced during the synthesis of the API or from manufacturing equipment and container closure systems.[4]
Sulfur and nitrogen, while integral to the pyrazole structure, can also be present as impurities. Furthermore, residual catalysts from the synthesis process, which are often metals, must be meticulously quantified.[5] Therefore, the selection of an appropriate elemental analysis technique is a critical decision with direct implications for regulatory compliance and patient safety.
A Comparative Overview of Key Analytical Techniques
The three most prominent techniques for the elemental analysis of sulfur-containing pyrazoles are Combustion Analysis, Inductively Coupled Plasma (ICP) based methods (ICP-Optical Emission Spectrometry and ICP-Mass Spectrometry), and X-Ray Fluorescence (XRF) Spectrometry. Each method possesses distinct advantages and limitations, and the optimal choice depends on a variety of factors, including the specific elements of interest, required sensitivity, sample matrix, and available resources.
| Technique | Principle | Primary Analytes | Typical Sensitivity | Advantages | Limitations |
| Combustion Analysis | Sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[6] | C, H, N, S, O | 0.1 - 0.5% | - Direct analysis of solid and liquid samples- High accuracy and precision for major elements- Relatively low instrumentation cost | - Not suitable for trace element analysis- Potential for interferences from other elements (e.g., nitrogen in sulfur analysis)[7][8] |
| ICP-OES / ICP-MS | Sample is introduced into a high-temperature argon plasma, which excites (ICP-OES) or ionizes (ICP-MS) the atoms. The emitted light or the mass-to-charge ratio of the ions is measured.[9][10] | Wide range of elements, including S and trace metals. | ICP-OES: ppmICP-MS: ppb to ppt | - Multi-elemental analysis capabilities- High sensitivity for trace elements- Robust and well-established methods | - Requires sample digestion, which can be complex and time-consuming[11]- Potential for matrix effects and polyatomic interferences[12][13] |
| X-Ray Fluorescence (XRF) | Sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting fluorescence is characteristic of the elements present.[14] | Elements from Sodium to Uranium, including S. | ppm to % | - Non-destructive analysis- Minimal sample preparation for solids and liquids[15][16]- Rapid analysis time | - Lower sensitivity for lighter elements- Matrix effects can be significant- Not suitable for the analysis of C, H, N, O |
Navigating the Analytical Workflow: A Decision-Making Framework
The selection of the appropriate analytical technique is a critical first step in obtaining accurate and reliable elemental analysis data. The following workflow provides a structured approach to this decision-making process, taking into account the specific requirements of your analysis.
Caption: Workflow for selecting and validating an elemental analysis method.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the three primary analytical techniques. It is crucial to note that these protocols should be considered as a starting point and may require optimization based on the specific properties of your sulfur-containing pyrazole and the instrumentation available in your laboratory.
Combustion Analysis for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS)
Combustion analysis is the gold standard for determining the percentage of C, H, N, and S in organic compounds. The technique relies on the complete combustion of the sample in a high-temperature furnace, followed by the separation and detection of the resulting gaseous products.
Causality Behind Experimental Choices:
-
Sample Homogenization: Grinding the sample to a fine powder ensures that the small portion taken for analysis is representative of the entire batch.
-
Use of Catalysts: Catalysts such as tungsten(VI) oxide or vanadium pentoxide are often added to aid in the complete combustion of the sample, which is particularly important for thermally stable heterocyclic compounds like pyrazoles.[17]
-
Oxygen Environment: A pure oxygen environment ensures complete conversion of the elements to their respective oxides.
-
Reduction Step: Passing the combustion gases over heated copper reduces nitrogen oxides to dinitrogen gas and removes excess oxygen.[6]
-
Detector Selection: A thermal conductivity detector (TCD) is commonly used to quantify the separated gases.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the pyrazole sample is homogenous and dry. If necessary, grind the sample to a fine powder using a mortar and pestle.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.[18]
-
-
Instrument Setup:
-
Set the combustion furnace temperature to 900-1000 °C.
-
Set the reduction furnace temperature to 500-600 °C.
-
Ensure a continuous flow of high-purity helium carrier gas.
-
-
Calibration:
-
Analyze a certified organic elemental analysis standard (e.g., sulfanilamide, cystine) with a known CHNS content to calibrate the instrument.[19] Run the standard in triplicate to ensure reproducibility.
-
-
Sample Analysis:
-
Introduce the encapsulated sample into the combustion furnace via the autosampler.
-
The combustion products (CO₂, H₂O, N₂, SO₂) are carried by the helium gas through the reduction furnace and then to a chromatographic column for separation.
-
The separated gases are detected by the TCD.
-
-
Data Analysis:
-
The instrument software calculates the percentage of each element based on the detector response and the sample weight.
-
Compare the experimental values to the theoretical values calculated from the molecular formula of the pyrazole.
-
Inductively Coupled Plasma (ICP) Analysis for Sulfur and Trace Elemental Impurities
ICP-OES and ICP-MS are powerful techniques for the determination of a wide range of elements, including sulfur and the metallic impurities specified in ICH Q3D.[3] The choice between ICP-OES and ICP-MS is primarily dictated by the required sensitivity, with ICP-MS offering significantly lower detection limits.[9]
Causality Behind Experimental Choices:
-
Microwave-Assisted Acid Digestion: This is the most common sample preparation technique for ICP analysis of organic materials.[11][20] The use of a closed-vessel system prevents the loss of volatile elements and allows for higher digestion temperatures and pressures, ensuring complete decomposition of the sample matrix.[21]
-
Choice of Acids: A mixture of nitric acid and hydrochloric acid is often used for the digestion of pharmaceutical samples. Nitric acid is a strong oxidizing agent, while hydrochloric acid helps to stabilize certain elements in solution.[4]
-
Internal Standardization: The addition of an internal standard, an element not present in the sample, helps to correct for matrix effects and instrumental drift.[22]
-
Collision/Reaction Cell (ICP-MS): This technology is used to reduce polyatomic interferences, which can be a significant issue in the analysis of complex matrices.[13]
Step-by-Step Protocol for ICP-MS:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 100 mg of the pyrazole sample into a clean, microwave-transparent digestion vessel.
-
Carefully add 5 mL of high-purity nitric acid and 2 mL of high-purity hydrochloric acid to the vessel.
-
Seal the vessel and place it in the microwave digestion system.
-
Program the microwave with a suitable temperature ramp and hold time to ensure complete digestion (e.g., ramp to 200 °C over 15 minutes and hold for 15 minutes).
-
After cooling, carefully open the vessel and quantitatively transfer the digest to a 50 mL volumetric flask.
-
Add the internal standard solution and dilute to volume with deionized water.
-
-
Instrument Setup:
-
Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) to achieve maximum sensitivity and stability.
-
If necessary, utilize a collision/reaction cell to minimize polyatomic interferences.
-
-
Calibration:
-
Prepare a series of multi-element calibration standards covering the expected concentration range of the analytes. These standards should be matrix-matched to the sample digests as closely as possible.
-
NIST and LGC Standards offer a range of certified reference materials for ICP analysis.[23][24][25][26][27][28][29]
-
-
Sample Analysis:
-
Introduce the prepared sample solutions into the ICP-MS.
-
Acquire data for the elements of interest.
-
-
Data Analysis:
-
The instrument software calculates the concentration of each element in the sample solution based on the calibration curve.
-
Calculate the concentration of each element in the original pyrazole sample, taking into account the sample weight and dilution factor.
-
X-Ray Fluorescence (XRF) Spectrometry for Sulfur and Other Elements
XRF is a rapid and non-destructive technique that is well-suited for the analysis of sulfur and heavier elements in solid and liquid samples.[14] Its minimal sample preparation requirements make it an attractive option for high-throughput screening.
Causality Behind Experimental Choices:
-
Sample Grinding and Pelletizing: For solid samples, grinding to a fine, uniform particle size is crucial to minimize errors caused by particle size effects.[15] Pressing the powder into a pellet creates a flat, uniform surface for analysis, which improves the accuracy and reproducibility of the results.[30]
-
Use of a Binder: A binder, such as a wax or cellulose, is often mixed with the sample powder to improve the mechanical stability of the pressed pellet.[31]
-
Thin-Film Analysis: For liquid samples or small amounts of solid, the sample can be supported on a thin, X-ray transparent film.
Step-by-Step Protocol for XRF (Pressed Pellet):
-
Sample Preparation:
-
Grind the pyrazole sample to a fine powder (< 75 µm).
-
Accurately weigh a specific amount of the powdered sample and a binder (e.g., 4 g of sample and 1 g of binder).
-
Thoroughly mix the sample and binder in a blending mill.
-
Press the mixture into a pellet using a hydraulic press at a pressure of 15-20 tons.
-
-
Instrument Setup:
-
Select the appropriate X-ray tube settings (voltage and current) and measurement time for the elements of interest.
-
-
Calibration:
-
Calibrate the instrument using a set of certified reference materials with a matrix similar to the pyrazole samples.
-
-
Sample Analysis:
-
Place the pressed pellet into the sample holder of the XRF spectrometer.
-
Initiate the analysis.
-
-
Data Analysis:
-
The instrument software calculates the concentration of each element based on the intensity of its characteristic fluorescence and the calibration.
-
Ensuring Trustworthiness: The Role of Certified Reference Materials
The use of Certified Reference Materials (CRMs) is fundamental to establishing the trustworthiness of your elemental analysis data. CRMs are materials with well-characterized and certified concentrations of specific elements. They are used for instrument calibration, method validation, and ongoing quality control.
Several organizations, including the National Institute of Standards and Technology (NIST) and LGC Standards, provide a wide range of CRMs suitable for the elemental analysis of organic materials.[23][24][25][26][27][28][29][32][33] When selecting a CRM, it is essential to choose one with a matrix that closely matches your pyrazole samples to minimize matrix effects.
Conclusion: A Strategic Approach to Elemental Analysis
The elemental analysis of sulfur-containing pyrazoles is a critical aspect of pharmaceutical development and quality control. The choice of analytical technique should be a strategic decision based on a thorough understanding of the analytical objectives, the properties of the sample, and the strengths and limitations of each method. By following the principles of scientific integrity, employing robust and validated methods, and utilizing certified reference materials, researchers can ensure the accuracy and reliability of their elemental analysis data, thereby contributing to the development of safe and effective medicines.
References
-
Evaluation of the effects of residual carbon content matrix on the determination of pharmaceutically regulated elemental impurities by ICP-MS. Almac. Retrieved from [Link]
-
Sample Preparation of Powdered Materials for XRF Analysis. (2025, July 28). Elvatech Ltd. Retrieved from [Link]
-
How ICP-MS is Applied in Pharmaceutical Quality Control. (2025, January 15). Drawell. Retrieved from [Link]
-
XRF Sample Preparation. Labcompare.com. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). Retrieved from [Link]
-
Sample Preparation for XRF Analysis - What are the Samples and How to Prepare. (2024, April 1). Drawell. Retrieved from [Link]
-
Effective Strategies for ICP-MS Inaccuracies Due to Matrix Effects. (2025, September 19). Patsnap Eureka. Retrieved from [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (2025, January 7). Drawell. Retrieved from [Link]
-
Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. Retrieved from [Link]
-
Standard Reference Material® 1662a Sulfur Dioxide in Nitrogen (Nominal Amount-of-Substance Fraction 1000 μmol. (2025, September 24). Retrieved from [Link]
-
Standard Reference Material® 1663a Sulfur Dioxide in Nitrogen. (2022, April 11). Retrieved from [Link]
-
Analysis of ICH-Q3D Endorsed Elemental Impurities in Macrolide Antibiotics by ICP-MS. (2023, October 15). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Questioning the Relationship Between Analyte Ion Mass and ICP-MS Matrix Effects. (2015, November 1). Retrieved from [Link]
-
Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. (2021, September 28). Agilent. Retrieved from [Link]
-
Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024, March 26). PMC. Retrieved from [Link]
-
Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN). Analytik Jena. Retrieved from [Link]
-
Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015, March 31). Retrieved from [Link]
-
Technical Note. ROFA Praha. Retrieved from [Link]
-
Microwave Assisted Digestion. Department of Toxic Substances Control. Retrieved from [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]
-
Basic Principles of Microwave Digestion. Lambda Advanced Technology. Retrieved from [Link]
-
Method 3015A: Microwave Assisted Acid Digestion of Aqueous Samples and Extracts, part of Test Methods for Evaluating Solid Waste. EPA. Retrieved from [Link]
-
Thermal and combustion behavior of novel oxygen-rich energetic pyrazoles. ResearchGate. Retrieved from [Link]
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. Retrieved from [Link]
-
NIST standard reference materials catalog 1995-1996. GovInfo. Retrieved from [Link]
-
CHNS Elemental Analysers. (2008, April 29). Rsc.org. Retrieved from [Link]
-
Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. (2021, April 29). MDPI. Retrieved from [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Retrieved from [Link]
-
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The best technique for elemental analysis - secrets of science. Retrieved from [Link]
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Interference-free Determination of Sulfur Traces by UV Fluorescence Detection. (2020, September 29). AZoM. Retrieved from [Link]
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Removal of Nitrogen Interferences for Sulfur Determination in Fuels. (2021, April 15). Analytik Jena. Retrieved from [Link]
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Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]
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A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14). Retrieved from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione
Core Principle: Hazard Identification and Characterization
Proper disposal begins with a thorough understanding of the potential hazards. Since this thione is a derivative of the well-documented pyrazolone, PMP (Edaravone), we can infer a baseline hazard profile and augment it with risks specific to the thione functional group.
The oxygen analog, PMP (CAS 89-25-8), is classified as harmful if swallowed and causes serious skin and eye irritation.[1][2][3] The introduction of a sulfur atom in the 5-position (thione) necessitates additional precautions. Sulfur-containing organic compounds can release toxic sulfur oxides (SOx) upon incineration and may react with acids or moisture to produce highly toxic and flammable gases like hydrogen sulfide (H₂S).[4]
Therefore, 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione must be handled as a hazardous chemical waste with multiple potential risks.
| Hazard Category | Known Hazards of Oxygen Analog (PMP/Edaravone) | Inferred Additional Hazards of Thione Analog | Recommended Precautions |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[1][2] | Assumed to be at least as harmful as the oxygen analog. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Irritation | Category 2: Causes skin irritation.[3] | Assumed to cause skin irritation. | Wear protective gloves and clothing.[2] |
| Eye Irritation | Category 2: Causes serious eye irritation.[1][3] | Assumed to cause serious eye irritation. | Wear safety glasses with side-shields or goggles.[5] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Dust or vapors may cause respiratory irritation. | Handle in a well-ventilated area or chemical fume hood.[5] |
| Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[5] | Carbon oxides, Nitrogen oxides, and Sulfur oxides (SOx) . | Firefighting requires a self-contained breathing apparatus.[3] |
| Reactivity | Incompatible with strong oxidizing agents.[5] | Incompatible with strong oxidizing agents, acids, and bases.[4][6] | Segregate from incompatible materials during storage and disposal. |
Foundational Disposal Protocols: The Non-Negotiables
Before handling the waste, adhere to these universal guidelines that form the basis of safe laboratory practice.
-
Waste Minimization : The most effective disposal strategy is to minimize waste generation. Order the smallest quantity of chemical required for your research and maintain a clear inventory.[7]
-
No Sink or Trash Disposal : Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[8][9] Sewer disposal is prohibited for such compounds due to low water solubility, potential toxicity to aquatic life, and reactivity.[6]
-
Institutional Authority : The ultimate authority on chemical waste disposal is your institution's Environmental Health and Safety (EHS) office (or equivalent).[7][10] This guide provides a framework, but your EHS office will provide specific containers, labels, and pickup schedules.
Step-by-Step Guide for Waste Segregation and Collection
This section provides a direct, procedural workflow for safely preparing this compound for final disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, ensure you are wearing:
-
Eye Protection : Safety glasses with side-shields or chemical splash goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat.
Step 2: Segregate the Waste Stream
Proper segregation is critical to prevent dangerous reactions in the waste container.[11]
-
Designate a specific waste container solely for this compound and structurally similar pyrazole derivatives.
-
DO NOT MIX with the following incompatible waste streams:
-
Oxidizing Agents : (e.g., nitrates, perchlorates, peroxides).[6]
-
Strong Acids : (e.g., hydrochloric acid, sulfuric acid).
-
Strong Bases : (e.g., sodium hydroxide, potassium hydroxide).
-
Aqueous Waste : Unless the waste is already an aqueous solution from an experimental workup.
-
Step 3: Select and Prepare the Waste Container
-
Compatibility : Use a high-density polyethylene (HDPE) or glass container that is compatible with the waste's physical form (solid or liquid solvent).[7][11]
-
Integrity : Ensure the container is free of damage and has a secure, leak-proof screw cap.[11]
-
Headroom : Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]
Step 4: Label the Container Immediately
Proper labeling is a regulatory requirement and ensures the safety of everyone who handles the container.[7][9]
-
Use your institution's official hazardous waste tag.
-
Clearly write the full chemical name: "This compound ".
-
List all solvents or other chemicals present in the container with their approximate percentages.
-
Indicate the hazards: "Toxic," "Irritant."
-
Mark the accumulation start date (the day the first drop of waste enters the container).
Step 5: Store in a Designated Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation until it is collected.[6][7]
-
The SAA must be under the control of laboratory personnel.
-
Keep the waste container closed at all times except when adding waste.[7]
-
Store within secondary containment (such as a chemical-resistant tray or tub) to contain potential leaks.
Step 6: Arrange for Final Disposal
-
Once the container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check with your EHS office), contact your institution's EHS department to schedule a waste pickup.[7][8][10]
-
Do not transport hazardous waste across the facility yourself.[8]
Emergency Procedures for Spills
-
Small Spills (Manageable by Lab Personnel) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Avoid creating dust if the material is solid.[5]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS/Safety office or emergency number immediately.
-
Prevent entry into the area.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of pyrazole-5-thione waste.
References
-
University of Pennsylvania, Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]
- Generic Safety Data Sheet.Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
-
NIH National Library of Medicine. Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704. [Link]
- Generic Safety Data Sheet.Safety Data Sheet for 3-Methyl-1-phenyl-1H-pyrazole.
- Jay Organics.Material Safety Data Sheet for 3-Methyl-1-Phenyl 5-Pyrazolone.
-
ScienceDirect. Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). [Link]
-
MDPI. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. [Link]
-
PubChem. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. [Link]
-
NIH National Library of Medicine. Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfur. [Link]
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NIST WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]
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-
Oakland University. EHSO Manual 2023-2024: Hazardous Waste. [Link]
-
PubChem. 3-Methyl-5-phenyl-1H-pyrazole. [Link]
-
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-
ResearchGate. Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. [Link]
-
PubMed. Efficient synthesis of novel pyrazole-linked 1,2,4-triazolidine-3-thiones using bismuth on zirconium oxide as a recyclable catalyst in aqueous medium. [Link]
-
Preprints.org. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]
-
PubMed. Degradation and disposal of some antineoplastic drugs. [Link]
- Google Patents.WO2011076194A1 - Method for purifying pyrazoles.
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Personal protective equipment for handling 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione
Topic: Content Type: Operational Safety & Logistics Guide[1]
Executive Summary: The "Thione" Factor
From the Desk of the Senior Application Scientist: You are likely handling 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione (often abbreviated as MPPT or a thione-analog of Edaravone) for structure-activity relationship (SAR) studies or as a chelating ligand.
While many researchers treat pyrazolone derivatives as simple irritants, the thione (C=S) moiety changes the safety profile significantly compared to its oxygenated counterpart (pyrazolone). Thiones are highly nucleophilic, prone to oxidative desulfuration (releasing sulfur oxides), and often possess a characteristic stench that implies high volatility or dust transport.
Core Safety Directive: Treat this compound as a Sensitizing Irritant with a Stench Hazard . Your primary risks are not just acute toxicity, but allergic sensitization (Skin Sens. 1) and laboratory contamination via electrostatic dust.
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the specific failure modes of this chemical class.[2]
| Hazard Class | Risk Description | Operational Implication |
| Skin Sensitization | Thiones can cross-link proteins (haptenization). Repeated minor exposure can lead to permanent allergic dermatitis. | Zero-skin-contact policy. Standard "splash protection" is insufficient; permeation protection is required. |
| Electrostatic Dust | Pyrazoline powders are often fluffy and highly static-prone. They "jump" onto gloves and balance surfaces. | Containment is critical. Weighing must occur inside a hood or a static-controlled enclosure. |
| Chemical Incompatibility | The C=S bond is sensitive to strong oxidizers (Bleach, | Do NOT use bleach to clean spills immediately; it may generate heat and |
PPE Decision Matrix
Do not use a "one-size-fits-all" approach. Select PPE based on your specific manipulation intensity.
Visual Guide: PPE Selection Workflow
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier. Note that penetrating solvents (DMSO, DCM) require barrier gloves due to the thione's ability to permeate skin.
Detailed PPE Specifications
| Component | Standard Protocol (Analytical/Small Scale) | Enhanced Protocol (Synthesis/Stock Prep) |
| Hand Protection | Single Nitrile (min 5 mil). Inspect for micro-tears. Change immediately upon splash.[3] | Double Gloving. Inner: Nitrile (4 mil).Outer: Nitrile (5-8 mil) OR Silver Shield (Laminate) if using DCM/DMSO. |
| Eye Protection | Safety Glasses with side shields.[1] | Chemical Goggles. Required if working with >50mL solution or under vacuum (rotavap) where implosion/splash is a risk. |
| Respiratory | Fume Hood (Mandatory). Sash at proper height. | N95/P100 Respirator. Only required if weighing must occur outside a hood (strongly discouraged). |
| Body | Cotton Lab Coat. Buttoned fully. | Tyvek Sleeve Covers. Protects wrists (the gap between glove and coat) from static dust accumulation. |
Operational Protocols: Handling & Weighing
The most dangerous moment is the transfer of the solid, where static electricity can disperse the thione dust.
Step-by-Step Weighing Procedure
-
Preparation:
-
Place a disposable antistatic weighing boat inside the fume hood.
-
Pro-Tip: If the powder is "jumping," use an ionizing gun (ZeroStat) or wipe the spatula handle with a dryer sheet to neutralize charge.
-
-
The "Double-Boat" Method:
-
Place the weighing boat inside a larger secondary container (e.g., a clean beaker) before adding the chemical.
-
Transfer the chemical into the boat.
-
If any dust spills, it lands in the beaker, not on the balance or hood surface.
-
-
Solubilization (The Smell Check):
-
Add solvent immediately after weighing to suppress dust.
-
Self-Validating Step: If you can smell a sulfur/rotten-cabbage odor outside the hood, your containment has failed. Stop, close the sash, and check airflow.
-
Waste Disposal & Decontamination
Thiones present a unique disposal challenge: Oxidative Sensitivity.
Disposal Workflow
Figure 2: Waste disposal logic. Critical path involves sealing solids to prevent odor migration and segregating liquids to prevent accidental oxidation.
Decontamination Protocol
-
Spills: Do NOT use bleach initially.
-
Absorb liquid spills with vermiculite or spill pads.
-
Wipe solid dust with a soap/water saturated paper towel (surfactants bind the dust).
-
-
Glassware:
-
Rinse with acetone first (collect as organic waste).
-
Soak in a dilute bleach solution (10%) inside the fume hood for 1 hour only after the bulk material is removed. This oxidizes trace thione to sulfate, eliminating the smell.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 3-Methyl-1-phenyl-2-pyrazoline-5-thione (Isomer/Analog Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. [Link]
- Ziskin, M. C. (2010). Active Chemical Protective Clothing. In Handbook of Chemical and Biological Warfare Agents. CRC Press.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
